7-Chloro-3-methylthieno[3,2-B]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-3-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-11-8-6(9)2-3-10-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODMYMGCQSCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C(C=CN=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725555 | |
| Record name | 7-Chloro-3-methylthieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953045-91-5 | |
| Record name | 7-Chloro-3-methylthieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-3-methylthieno[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-3-methylthieno[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Thienopyridines in Medicinal Chemistry
The thieno[3,2-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship allows thieno[3,2-b]pyridine derivatives to effectively interact with a wide array of biological targets, including enzymes and receptors, making them a privileged scaffold in the design of novel therapeutics. The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a unique electronic environment that influences the molecule's reactivity, metabolic stability, solubility, and pharmacokinetic properties. Among the various derivatives of this scaffold, 7-Chloro-3-methylthieno[3,2-b]pyridine (CAS 953045-91-5) has emerged as a crucial building block, particularly in the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers in the field of drug discovery.
Core Chemical and Physical Properties
This compound is a solid at room temperature, with its appearance ranging from white to yellow or orange.[1] While extensive experimental data on its physical properties is not widely published, a compilation of its fundamental chemical identifiers and predicted properties is presented below.
| Property | Value | Source |
| CAS Number | 953045-91-5 | [2][3] |
| Molecular Formula | C₈H₆ClNS | [2] |
| Molecular Weight | 183.66 g/mol | [2] |
| Monoisotopic Mass | 182.99095 Da | [4] |
| Appearance | White to Yellow to Orange powder to lump | [1] |
| Predicted XlogP | 3.0 | [4] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [2] |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Rotatable Bond Count | 0 | PubChem |
| Predicted Topological Polar Surface Area | 41.1 Ų | PubChem |
Synthesis and Elucidation of Structure
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, the general synthesis of related thieno[3,2-b]pyridines often involves the construction of either the thiophene or the pyridine ring onto a pre-existing heterocyclic core.
A plausible synthetic route, based on established methodologies for similar scaffolds, is the chlorination of a 3-methylthieno[3,2-b]pyridin-7(4H)-one precursor. This transformation can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride in an inert solvent.
Illustrative Synthetic Pathway
Caption: Plausible synthetic route for this compound.
Chemical Reactivity: A Tale of Two Rings
The reactivity of the this compound nucleus is dictated by the distinct electronic characteristics of its constituent rings. The thiophene ring, being electron-rich, is predisposed to electrophilic aromatic substitution, while the electron-deficient pyridine ring is more susceptible to nucleophilic attack.[5]
Nucleophilic Aromatic Substitution (SNAr) at the 7-Position
The chlorine atom at the C-7 position is the most reactive site for nucleophilic aromatic substitution (SNAr). Its position alpha to the pyridine nitrogen significantly stabilizes the Meisenheimer complex intermediate formed during the reaction, thereby facilitating the displacement of the chloride ion.[5] This inherent reactivity makes the C-7 position a versatile handle for introducing a diverse range of functional groups, which is a cornerstone of its utility in constructing libraries of compounds for drug screening.
Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of 7-amino, 7-alkoxy, and 7-thioether derivatives, respectively. These reactions are typically carried out in the presence of a base in a suitable polar aprotic solvent.
Caption: General scheme for SNAr reactions at the C-7 position.
Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-donating methyl group at the C-3 position further activates the thiophene ring towards electrophilic attack. Consequently, electrophilic aromatic substitution is predicted to occur preferentially on the thiophene ring, most likely at the C-2 position, which is electronically activated and sterically accessible.[5] Reactions such as halogenation or nitration, under controlled conditions, would be expected to yield the 2-substituted derivative.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The thieno[3,2-b]pyridine scaffold has proven to be an attractive core for the development of highly selective kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. This compound serves as a key starting material for the synthesis of various substituted thienopyridines, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.
While specific drug candidates derived directly from this intermediate are often proprietary, the scientific and patent literature contains numerous examples of thieno[3,2-b]pyridine-based kinase inhibitors. For instance, derivatives of the thieno[3,2-b]pyridine scaffold have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] Furthermore, the broader thienopyridine class has shown potential as inhibitors of other kinases and has even been identified as phosphoinositide phospholipase C (PI-PLC) inhibitors through virtual screening.[5]
The general strategy involves utilizing the reactive 7-chloro group to introduce a variety of substituents that can interact with specific residues in the kinase active site, thereby achieving potency and selectivity.
Caption: Workflow for developing kinase inhibitors from the title compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings, as well as a characteristic singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with their chemical shifts influenced by the neighboring heteroatoms and substituents.[5]
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.[4][5]
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique electronic properties, arising from the fused thiophene and pyridine rings, and the strategic placement of the chloro and methyl substituents, provide a powerful platform for the synthesis of diverse compound libraries. The high reactivity of the 7-chloro group towards nucleophilic substitution is particularly advantageous for generating analogs with a wide range of functionalities. As the quest for more selective and effective therapeutics continues, particularly in the realm of kinase inhibitors, the strategic application of core scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. 7-Chloro-6,7-dihydrothieno[3,2-b]pyridine | C7H6ClNS | CID 163658018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 5. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 7-Chloro-3-methylthieno[3,2-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of purine and its prevalence in compounds targeting a range of diseases. This guide provides a detailed structural analysis of a key derivative, 7-Chloro-3-methylthieno[3,2-b]pyridine. We will explore a robust synthetic pathway, delve into a predictive spectroscopic characterization, and discuss the molecule's chemical reactivity and potential as a versatile intermediate for drug discovery. This document serves as a technical resource, combining established methodologies with predictive analysis to offer a comprehensive understanding of this compound's core structural features.
Introduction: The Significance of the Thieno[3,2-b]pyridine Core
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Six distinct isomers exist, with the thieno[3,2-b]pyridine arrangement being particularly noteworthy.[2] Its structural similarity to purine allows derivatives to interact with a wide array of biological targets, including enzymes and receptors.[3] This has led to the development of thienopyridine-based compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5]
The subject of this guide, this compound (IUPAC Name: this compound), embodies the strategic functionalization of this core. The methyl group at the C-3 position modulates the electronic properties of the electron-rich thiophene ring, while the chlorine atom at the C-7 position on the electron-deficient pyridine ring serves as a crucial synthetic handle. This chlorine is a versatile leaving group, ideal for introducing diverse functionalities through nucleophilic substitution and metal-catalyzed cross-coupling reactions, making the molecule a valuable building block for generating libraries of novel compounds for drug discovery programs.[3]
Synthesis and Purification
While multiple strategies exist for constructing the thienopyridine nucleus, a highly effective method for synthesizing 7-chloro-substituted thieno[3,2-b]pyridines involves the chlorination of a thieno[3,2-b]pyridin-7(4H)-one precursor. The following protocol is adapted from an established synthesis for the unmethylated analog, 7-Chlorothieno[3,2-b]pyridine.[6] The initial synthesis of the 3-methylthieno[3,2-b]pyridin-7(4H)-one starting material is a key prerequisite, which can be achieved through various established heterocyclic chemistry routes.
Experimental Protocol: Synthesis of this compound
Objective: To convert 3-methylthieno[3,2-b]pyridin-7(4H)-one to this compound.
Materials:
-
3-methylthieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride (COCl)₂
-
N,N-dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)
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1,2-Dichloroethane (C₂H₄Cl₂)
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Round-bottomed flask (250 mL)
-
Magnetic stirrer and stir bar
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Reflux condenser
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reagent Preparation: In a 250 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), combine 30 mL of dichloromethane and 20 mL of 1,2-dichloroethane.
-
Vilsmeier-Haack Reagent Formation: Cool the solvent mixture to 0 °C using an ice bath. To this, add a catalytic amount of N,N-dimethylformamide (e.g., ~0.5 mL). Slowly add oxalyl chloride (approximately 2.0 equivalents relative to the starting lactam) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. The formation of the Vilsmeier reagent is critical for the subsequent chlorination.
-
Addition of Substrate: Once the Vilsmeier reagent formation is complete, add 3-methylthieno[3,2-b]pyridin-7(4H)-one (1.0 equivalent) portion-wise to the reaction mixture.
-
Reaction Execution: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (the boiling point will be a mix of the two chlorinated solvents, approximately 40-85°C) and maintain for 6-8 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Workup: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude solid should be purified by column chromatography on silica gel to afford the final product, this compound.
Caption: Proposed synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
Unambiguous characterization of the synthesized molecule is paramount. This section details the expected outcomes from key analytical techniques. While a full experimental dataset for the title compound is not publicly available, a robust predictive analysis can be performed based on its structure and data from close analogs.[6]
Caption: General workflow for the structural analysis of a synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound (C₈H₆ClNS), the presence of chlorine is a key diagnostic feature due to its isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1).
-
Expected Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected.
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[M]⁺ peak at m/z ≈ 183 for the ³⁵Cl isotope.
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[M+2]⁺ peak at m/z ≈ 185 for the ³⁷Cl isotope, with an intensity approximately one-third of the [M]⁺ peak.
-
-
High-Resolution MS (HRMS): Would provide the exact mass, confirming the molecular formula. The predicted monoisotopic mass is 182.99095 Da.[7]
-
Predicted Adducts: In electrospray ionization (ESI), common adducts would be observed, such as [M+H]⁺ at m/z 183.99823 and [M+Na]⁺ at m/z 205.98017.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The predictions below are based on the known spectrum of 7-Chlorothieno[3,2-b]pyridine and standard substituent effects.[6]
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
-
Pyridine Protons: The pyridine ring contains two protons which will appear as doublets.
-
δ 8.5-8.7 ppm (d, 1H, H-5): This proton, adjacent to the nitrogen, is expected to be the most deshielded aromatic proton.
-
δ 7.3-7.5 ppm (d, 1H, H-6): This proton is coupled to H-5.
-
-
Thiophene Proton: The thiophene ring has one proton.
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δ 7.2-7.4 ppm (s, 1H, H-2): This proton will appear as a singlet, slightly upfield from the pyridine protons. Its chemical shift is influenced by the electron-donating methyl group at C-3.
-
-
Methyl Protons:
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δ 2.4-2.6 ppm (s, 3H, -CH₃): A characteristic singlet for the methyl group attached to the aromatic ring.
-
¹³C NMR Spectroscopy (Predicted, 101 MHz, CDCl₃):
-
Number of Signals: A total of 8 distinct signals are expected, corresponding to the 8 carbon atoms in the molecule.
-
Chemical Shift Regions:
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δ 140-160 ppm: Four quaternary carbons (C-3, C-3a, C-7, C-7a) are expected in this region. The carbon bearing the chlorine (C-7) will be significantly affected.
-
δ 115-135 ppm: Four CH carbons (C-2, C-5, C-6) are expected here.
-
δ 15-20 ppm: One signal corresponding to the methyl (-CH₃) carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify characteristic functional groups and bond vibrations within the molecule.
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
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~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the fused heterocyclic system.
-
~850-750 cm⁻¹: C-Cl stretching vibration.
-
~1200-1000 cm⁻¹: Various in-plane C-H bending vibrations.
| Analysis Technique | Predicted Data / Key Features |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol |
| Mass Spec (EI) | [M]⁺ at m/z ~183, [M+2]⁺ at m/z ~185 (ratio ~3:1) |
| ¹H NMR (CDCl₃) | δ 8.5-8.7 (d, 1H), 7.3-7.5 (d, 1H), 7.2-7.4 (s, 1H), 2.4-2.6 (s, 3H) |
| ¹³C NMR (CDCl₃) | 8 distinct signals; ranges: 140-160 ppm (quaternary), 115-135 ppm (CH), 15-20 ppm (CH₃) |
| IR (KBr) | ~1600-1450 cm⁻¹ (Aromatic C=C/C=N stretch), ~850-750 cm⁻¹ (C-Cl stretch) |
Solid-State Structure: Avenues for Future Research
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. As of this writing, the crystal structure of this compound has not been deposited in the Cambridge Structural Database.
An experimental crystal structure would provide invaluable information:
-
Unambiguous Confirmation: It would serve as the ultimate proof of the molecular structure and connectivity.
-
Bond Lengths and Angles: Precise measurements would reveal any strain or electronic effects imposed by the fusion of the two rings and the substituents.
-
Molecular Packing and Intermolecular Interactions: Understanding how the molecules arrange in the crystal lattice is crucial. This analysis would reveal non-covalent interactions such as π–π stacking between the aromatic rings or weak hydrogen bonds, which can influence physical properties like melting point, solubility, and ultimately, how the molecule interacts with biological targets.
The determination of this crystal structure represents a clear and valuable goal for future research on this compound.
Chemical Reactivity and Synthetic Utility
The structural features of this compound dictate its chemical reactivity, making it a highly versatile synthetic intermediate.[3] The reactivity is primarily governed by the dichotomy between the electron-rich thiophene ring and the electron-deficient pyridine ring.
Caption: Key reactivity sites on the this compound core.
-
Reactivity at C-7: The chlorine atom at the 7-position is the most valuable functional handle. Situated on the electron-deficient pyridine ring, it is susceptible to nucleophilic aromatic substitution (SₙAr) with a variety of nucleophiles (amines, alcohols, thiols). Furthermore, it is an excellent site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of aryl, alkynyl, and amino moieties, respectively. This flexibility is paramount for structure-activity relationship (SAR) studies in drug discovery.[8]
-
Reactivity of the Thiophene Ring: The thiophene ring is electron-rich, and this character is further enhanced by the electron-donating methyl group at C-3. Consequently, it is activated towards electrophilic aromatic substitution (SₑAr) . Under controlled conditions, reactions like halogenation or nitration would be expected to occur preferentially at the vacant and electronically activated C-2 position.[3]
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential as a scaffold and intermediate in medicinal chemistry. This guide has provided a comprehensive structural overview, from a plausible, high-yield synthetic route to a detailed, predictive analysis of its spectroscopic characteristics. The key to its utility lies in its defined structural features: a privileged thieno[3,2-b]pyridine core and distinct sites of reactivity that allow for controlled, diverse functionalization. While the full experimental characterization, particularly its solid-state structure, remains an opportunity for future investigation, the data and protocols presented herein provide a solid foundation for researchers aiming to leverage this potent building block in the development of next-generation therapeutics.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 7. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Introduction: The Significance of 7-Chloro-3-methylthieno[3,2-b]pyridine in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-3-methylthieno[3,2-b]pyridine
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its rigid, fused-ring structure, comprised of a thiophene and a pyridine ring, serves as a "privileged scaffold." This means it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of novel therapeutics.
Primarily, this compound is recognized as a key synthetic intermediate. The thieno[3,2-b]pyridine core is a known pharmacophore in the design of potent kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive cancer cell proliferation.[1] The strategic placement of a methyl group at the 3-position and a chlorine atom at the 7-position provides specific vectors for chemical modification. The chlorine atom, in particular, acts as a versatile chemical handle, allowing for the introduction of diverse functional groups through well-established cross-coupling reactions.
This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. For researchers in drug development, precise structural confirmation is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. We will delve into the interpretation of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy data, explaining the rationale behind the spectral features and providing standardized protocols for data acquisition.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is fundamental to interpreting its spectroscopic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNS | [2] |
| Molecular Weight | 183.66 g/mol | PubChem |
| Monoisotopic Mass | 182.99095 Da | [2] |
| Predicted XlogP | 3.0 | [2] |
| Appearance | White to off-white crystalline solid |
The structure, with IUPAC numbering, is presented below. This numbering is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of molecular weight determination and formula confirmation. For halogenated compounds, it provides a particularly distinctive signature.
Predicted Mass Spectrum Analysis
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic doublet: the M⁺ peak corresponding to the molecule containing ³⁵Cl, and an (M+2)⁺ peak for the molecule containing ³⁷Cl. The intensity of the (M+2)⁺ peak will be approximately one-third that of the M⁺ peak, a definitive indicator of a single chlorine atom.
| Ion Species | Adduct | Predicted m/z | Interpretation |
| [M]⁺ | - | 182.99040 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | - | 184.98745 | Molecular ion with ³⁷Cl |
| [M+H]⁺ | Protonated | 183.99823 | Protonated molecular ion (³⁵Cl) |
| [M+H+2]⁺ | Protonated | 185.99528 | Protonated molecular ion (³⁷Cl) |
| [M+Na]⁺ | Sodiated | 205.98017 | Sodiated adduct (³⁵Cl) |
| Data sourced from PubChemLite predictions.[2] |
Expert Interpretation: The high-resolution mass spectrometry (HRMS) data is critical. A measured m/z of 183.99823 for the [M+H]⁺ ion would confirm the elemental composition of C₈H₇ClNS⁺ with high confidence. The presence and correct ratio of the M⁺ and (M+2)⁺ peaks provide trustworthy validation of the presence of one chlorine atom, ruling out other potential halogenations or impurities of a similar mass.
Standard Protocol for ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species.
-
Analyzer Settings: Set the mass range to scan from m/z 50 to 500. Ensure the resolution is set to >10,000 to allow for accurate mass determination.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and its corresponding [M+H+2]⁺ isotopic peak. Verify that the mass accuracy is within 5 ppm of the theoretical value and that the isotopic distribution pattern matches the simulation for C₈H₆ClNS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each hydrogen and carbon atom. The following are predicted spectra based on established chemical shift principles for heterocyclic aromatic systems.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region for the methyl group.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 | Doublet (d) | 1H | H5 | The proton at C5 is adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift. It will be coupled to H6. |
| ~ 7.8 | Doublet (d) | 1H | H6 | The proton at C6 is coupled to H5. Its chemical shift is influenced by the adjacent chlorine at C7. |
| ~ 7.4 | Singlet (s) | 1H | H2 | The proton on the thiophene ring at C2 is expected to be a singlet as it lacks adjacent protons for coupling. |
| ~ 2.5 | Singlet (s) | 3H | -CH₃ | The methyl protons are not coupled to any other protons, resulting in a characteristic singlet in the upfield region. |
Expert Interpretation: The key to assigning the pyridine protons (H5 and H6) is their doublet splitting pattern, arising from ortho-coupling. The most downfield of these signals is assigned to H5 due to the deshielding effect of the adjacent nitrogen. The singlet for H2 is characteristic of its isolated position on the thiophene ring. The methyl singlet at ~2.5 ppm is a straightforward and reliable indicator of the -CH₃ group.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the neighboring heteroatoms (N, S, Cl).
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 152 | C7 | Carbon bearing the electronegative chlorine atom and adjacent to nitrogen is significantly deshielded (downfield). |
| ~ 148 | C5 | This carbon is adjacent to the nitrogen atom, causing a strong downfield shift. |
| ~ 145 | C3a | Bridgehead carbon adjacent to the sulfur atom. |
| ~ 135 | C7a | Bridgehead carbon adjacent to the nitrogen atom. |
| ~ 130 | C3 | Carbon bearing the methyl group. |
| ~ 125 | C2 | Carbon on the thiophene ring. |
| ~ 120 | C6 | Carbon-hydrogen on the pyridine ring. |
| ~ 15 | -CH₃ | The methyl carbon signal appears in the far upfield region, as expected for an sp³ hybridized carbon. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Tuning: Place the sample in a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of ~16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of ~220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire several thousand scans as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Workflow for the spectroscopic structural elucidation of the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of protons on the fused aromatic ring system. |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic Ring | Multiple sharp bands are expected in this region, characteristic of the thieno[3,2-b]pyridine core. The C=N stretch of the pyridine ring is a key feature. |
| 1450 - 1370 | C-H Bend | -CH₃ | Bending vibrations for the methyl group. |
| ~ 700 | C-S Stretch | Thiophene Ring | The C-S bond vibration of the thiophene ring typically appears in this region of the fingerprint. |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride | A strong absorption band indicating the presence of the carbon-chlorine bond. |
Expert Interpretation: While the fingerprint region (<1500 cm⁻¹) is complex, the presence of sharp peaks in the 1600-1450 cm⁻¹ range confirms the aromatic nature of the core. The C-Cl stretch is a particularly valuable diagnostic peak. The absence of broad bands in the 3200-3600 cm⁻¹ region confirms the lack of O-H or N-H functional groups, which is consistent with the proposed structure.
Standard Protocol for ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Conclusion
The structural elucidation of this compound is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. MS confirms the molecular formula and the presence of chlorine. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and atom connectivity. Finally, IR spectroscopy validates the presence of the key functional groups. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of this vital building block for drug discovery and development.
References
An In-Depth Technical Guide to 7-Chloro-3-methylthieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-3-methylthieno[3,2-b]pyridine is a heterocyclic compound belonging to the thienopyridine class of molecules. The thieno[3,2-b]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, meaning it serves as a versatile core for developing highly selective and potent bioactive molecules.[1] Derivatives of this scaffold have shown promise in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, by targeting key proteins such as kinases and G-protein coupled receptors.[1] This guide provides a comprehensive overview of this compound, its identification, and its context within the broader landscape of drug discovery and development.
Core Compound Identification
A crucial first step in the technical assessment of any chemical entity is its unambiguous identification through the Chemical Abstracts Service (CAS) Registry Number.
| Property | Value | Source |
| Compound Name | This compound | PubChemLite[2] |
| CAS Number | 953045-91-5 | Multiple commercial suppliers |
| Molecular Formula | C₈H₆ClNS | PubChemLite[2] |
| Molecular Weight | 183.66 g/mol | Calculated |
| Monoisotopic Mass | 182.99095 Da | PubChemLite[2] |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| XlogP | 3.0 | PubChemLite[2] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem |
| Topological Polar Surface Area | 41.1 Ų | Guidechem |
| Complexity | 153 | Guidechem |
The Thieno[3,2-b]pyridine Scaffold: A Foundation for Drug Discovery
The thieno[3,2-b]pyridine core is of significant interest to medicinal chemists due to its structural resemblance to purine and its ability to form key interactions with biological targets. The fusion of the thiophene and pyridine rings creates a unique electronic and steric profile that can be exploited for designing targeted therapies.
Key Therapeutic Applications of the Scaffold:
-
Kinase Inhibition: The scaffold serves as a template for ATP-competitive inhibitors that can achieve high selectivity, as demonstrated in the development of inhibitors for kinases like VEGFR-2, which is crucial in tumor angiogenesis.[1]
-
CNS Disorders: Thieno[3,2-b]pyridine derivatives have been successfully developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders.[1]
-
Anticancer Activity: Numerous functionalized thieno[3,2-b]pyridines have been synthesized and evaluated for their antitumor potential against various human tumor cell lines.[1]
The structure of this compound, with its chloro and methyl substituents, offers specific vectors for chemical modification. The chlorine atom at the 7-position is a particularly useful handle for introducing diverse functional groups via nucleophilic substitution or cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
Synthetic Strategy: An Analog-Based Approach
A specific, published synthesis protocol for this compound is not available in the current scientific literature. However, a logical and field-proven synthetic route can be inferred from the established synthesis of its close analog, 7-Chlorothieno[3,2-b]pyridine.[3]
The synthesis of the unmethylated analog proceeds via the chlorination of thieno[3,2-b]pyridin-7(4H)-one.[3] By analogy, the synthesis of this compound would logically proceed through the key intermediate, 3-methylthieno[3,2-b]pyridin-7(4H)-one .
Proposed Synthetic Workflow
The following diagram illustrates the proposed, logical workflow for the synthesis, based on established chemical principles for this class of compounds.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 3. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
Introduction: The Thienopyridine Core and the Strategic Importance of the 7-Chloro Position
An In-depth Technical Guide to the Reactivity and Synthetic Utility of the 7-Chloro Position in Thienopyridine Scaffolds
Thienopyridines, heterocyclic scaffolds composed of a fused thiophene and pyridine ring, are privileged structures in medicinal chemistry and drug discovery. They form the core of several blockbuster drugs, including the antiplatelet agents clopidogrel (Plavix®), prasugrel (Effient®), and ticagrelor (Brilinta®). The synthetic versatility of this scaffold is paramount for generating diverse molecular libraries to explore structure-activity relationships (SAR). Among the various functionalization points on the thienopyridine nucleus, the 7-chloro position of the thieno[3,2-b]pyridine isomer, in particular, serves as a highly reactive and versatile synthetic handle.
This technical guide provides an in-depth exploration of the reactivity of the 7-chloro position in thienopyridines. We will delve into the underlying electronic principles governing its reactivity and provide detailed, field-proven protocols for its most critical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this key intermediate in their synthetic campaigns.
Electronic Landscape: Why is the 7-Chloro Position so Reactive?
The reactivity of the 7-chloro-thieno[3,2-b]pyridine is fundamentally governed by the electronic properties of the bicyclic system. The pyridine nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing effect (a -I and -M effect) across the ring. This effect is most pronounced at the alpha (2,6) and gamma (4) positions relative to the nitrogen. In the thieno[3,2-b]pyridine system, the C7 position is alpha to the pyridine nitrogen.
This electron withdrawal polarizes the C7-Cl bond and significantly depletes electron density at the C7 carbon, making it highly electrophilic. Consequently, the C7 position is exceptionally susceptible to two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of C7 allows for direct attack by nucleophiles, leading to the displacement of the chloride, which is a good leaving group.
-
Oxidative Addition in Cross-Coupling: The polarized C7-Cl bond readily undergoes oxidative addition to low-valent transition metal complexes, most notably Palladium(0), initiating a wide range of catalytic cross-coupling cycles.
Key Synthetic Transformations at the 7-Chloro Position
The 7-chloro group is a gateway to a vast array of structural motifs. Below, we detail the most robust and widely utilized synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is often the most direct method for introducing heteroatom nucleophiles at the C7 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer intermediate.
Whitepaper: The Thieno[3,2-b]pyridine Scaffold: A Cornerstone for Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
The thieno[3,2-b]pyridine core is a heterocyclic scaffold that has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and rigid, planar geometry provide an ideal framework for developing highly selective and potent modulators of a wide array of biological targets. This guide synthesizes current research to provide an in-depth analysis of the therapeutic potential of substituted thieno[3,2-b]pyridines. We will explore their dominant role as kinase inhibitors, their multifaceted applications in oncology, neuroscience, and infectious diseases, and provide field-proven experimental protocols for their evaluation. The narrative emphasizes the causal relationships between molecular structure, biological function, and experimental design, offering a comprehensive resource for professionals engaged in the discovery of next-generation therapeutics.
The Thieno[3,2-b]pyridine Scaffold: A Privileged Core
The fusion of a thiophene ring and a pyridine ring creates the thieno[3,2-b]pyridine bicyclic system. This arrangement confers a unique combination of aromaticity, hydrogen bonding capability (via the pyridine nitrogen), and a rich substitution space that allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its structural rigidity helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity interactions. This versatility is a key reason why the scaffold has been successfully exploited to generate a diverse range of bioactive molecules targeting distinct classes of proteins.[1]
A Spectrum of Therapeutic Potential
The true power of the thieno[3,2-b]pyridine scaffold lies in its remarkable biological promiscuity, which, through targeted chemical modification, can be honed into highly specific therapeutic agents.
Protein Kinase Inhibition: A Dominant Application
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of diseases like cancer.[2][3] The thieno[3,2-b]pyridine scaffold has emerged as an attractive template for creating highly selective kinase inhibitors.[2][4]
Mechanism of Action: A key insight is that the thieno[3,2-b]pyridine core interacts weakly with the highly conserved kinase hinge region. This allows derivatives to act as ATP-competitive, but not strictly ATP-mimetic, inhibitors.[3][4] Instead of mimicking the entire adenine structure of ATP, these compounds use the scaffold as an anchor to position substituents into the back pocket of the kinase, a region that offers greater diversity and thus, a pathway to achieving high selectivity across the kinome.[2][3] This binding mode is profoundly different from many traditional kinase inhibitors and represents a significant advancement in designing selective agents.
Exemplary Targets:
-
Haspin and CDKLs: Research has identified highly selective inhibitors of underexplored kinases like Haspin and Cyclin-dependent kinase-like kinases (CDKLs), which are involved in mitosis and neuronal development, respectively.[2][3] Compound MU1920, for instance, is a potent and selective Haspin inhibitor suitable for in vivo applications.[3]
-
FAK and FLT-3: While on the isomeric thieno[3,2-d]pyrimidine scaffold, research has shown the potential for dual inhibition of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT-3), both of which are implicated in cancer metastasis and acute myeloid leukemia (AML).[5]
Multifaceted Anticancer Activity
Beyond specific kinase targets, thieno[3,2-b]pyridine derivatives exhibit broad anticancer effects through diverse mechanisms.
-
Cell Cycle Arrest and Apoptosis: Substituted thieno[2,3-b]pyridines (isomers of the core topic) have been shown to inhibit prostate cancer proliferation and motility by promoting G2/M cell cycle arrest and inducing apoptosis.[6] This demonstrates that the broader thienopyridine class can disrupt fundamental cancer cell processes.
-
Metabolic Reprogramming: Cancer cells exhibit altered metabolism, often referred to as the Warburg effect.[7] Activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) can help revert cancer cells to a normal metabolic state. A substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has been identified as a potent PKM2 activator, highlighting a novel therapeutic strategy.[7]
-
Chemosensitization: A major challenge in oncology is chemoresistance. Certain thieno[2,3-b]pyridines can restore the efficacy of topoisomerase I (TOP1) inhibitors like topotecan in resistant cancer cells, potentially by modulating complex DNA repair pathways.[8]
| Compound Class | Target/Mechanism | Cancer Type | Activity (IC₅₀/GI₅₀) | Reference |
| Thieno[3,2-b]pyridine Deriv. | Haspin Kinase | General (Mitosis Target) | Varies (e.g., MU1920) | [3] |
| Thieno[3,2-d]pyrimidine Deriv. | FAK/FLT-3 Kinase | Metastatic Cancers, AML | Lead compound 26 showed tumor reduction | [5] |
| Thieno[2,3-b]pyridine Deriv. | PLCγ, Tubulin | Prostate, Breast Cancer | <50 nM in prostate cancer lines (DJ160) | [6] |
| Thieno[3,2-d]pyrimidine Deriv. | CDK Inhibition | Cervical, Colon Cancer | IC₅₀ = 0.591 μM (Compound 6e) | [9] |
Modulating Neurological Pathways
The scaffold's utility extends to neuroscience, particularly in the modulation of G-protein coupled receptors (GPCRs).
Target: Metabotropic Glutamate Receptor 5 (mGlu5) Derivatives based on a thieno[3,2-b]pyridine-5-carboxamide core have been developed as potent, brain-penetrant negative allosteric modulators (NAMs) of the mGlu5 receptor.[1][10] This receptor is a key target for disorders involving glutamate excitotoxicity, such as Parkinson's disease-associated dyskinesia and chronic pain.[1] The scaffold-hopping approach from earlier compound series led to novel mGlu5 NAMs with improved oral bioavailability and potency, with some compounds showing IC₅₀ values as low as 22 nM.[10][11]
Antimicrobial and Antiviral Potential
The thieno[3,2-b]pyridine scaffold is a promising starting point for developing agents against infectious diseases.
-
Antibacterial/Antifungal: Derivatives have demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[12] Structure-activity relationship (SAR) studies reveal that the nature of substituents is critical; for instance, electron-withdrawing groups like cyano can reduce efficacy in some cases.[12]
-
Antituberculosis: Thieno[3,2-b]pyridine derivatives have shown potent in vivo activity against Mycobacterium tuberculosis. The mechanism involves the direct targeting of Enoyl-ACP reductase (InhA), offering a potential route to overcome multi-drug resistance.[1]
-
Antiviral: The scaffold has demonstrated a broad antiviral profile. Derivatives have been identified that inhibit the replication of the Mayaro virus (an alphavirus) and the Hepatitis C virus (HCV).[13][14] For Mayaro virus, a lead compound was shown to affect both early and late stages of viral replication.[14]
Navigating Structure-Activity Relationships (SAR)
The development of potent thieno[3,2-b]pyridine-based drugs is a testament to meticulous SAR studies. A consistent theme is that small molecular changes can lead to large shifts in biological activity and target selectivity.[15]
-
Kinase Inhibitors: For Haspin inhibitors, mapping the chemical space around the central pharmacophore was crucial for affording highly selective compounds.[3] The weak interaction with the hinge region means that selectivity is primarily driven by interactions in the back pocket, making the choice of substituents at positions around the core paramount.
-
mGlu5 NAMs: In the development of mGlu5 NAMs, replacing a picolinamide core with a thieno[3,2-b]pyridine-5-carboxamide was a successful scaffold-hopping strategy that maintained high potency while improving pharmacokinetic properties.[10]
-
Anticancer Agents: For thieno[2,3-b]pyridines designed as FOXM1 inhibitors, SAR studies showed that an electron-withdrawing cyano group on the N-phenyl ring was essential for activity, whereas other groups like -NO₂ or -CF₃ were ineffective.[16]
Caption: Iterative cycle of drug design based on SAR principles.
Core Experimental Protocols
The following protocols represent self-validating systems for the initial biological characterization of novel thieno[3,2-b]pyridine derivatives. Trustworthiness is ensured by the inclusion of appropriate positive and negative controls.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase, providing a quantitative IC₅₀ value, which is the cornerstone for SAR analysis.
-
Methodology:
-
Reagents: Recombinant active kinase, corresponding substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).
-
Preparation: Serially dilute test compounds in DMSO, then further dilute into kinase buffer to achieve final assay concentrations (typically from 10 µM to 0.1 nM). A DMSO-only control is essential (0% inhibition). A known potent inhibitor for the target kinase serves as the positive control.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution, 10 µL of a kinase/substrate mixture, and initiate the reaction by adding 10 µL of ATP solution (at its Km concentration for the specific kinase).[3]
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the product (or remaining ATP) according to the manufacturer's protocol for the chosen detection reagent. This typically involves measuring luminescence or fluorescence.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell Proliferation (MTT) Assay
-
Causality: This assay assesses the overall cytotoxic or cytostatic effect of a compound on cancer cells. It measures metabolic activity as a proxy for cell viability and is a fundamental screen for anticancer drug discovery.[9][17]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).[9] Include a DMSO vehicle control and a positive control like Doxorubicin.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: A generalized workflow for thienopyridine drug discovery.
Future Perspectives
The thieno[3,2-b]pyridine scaffold is far from fully exploited. Future research should focus on:
-
Underexplored Targets: Applying this scaffold to other target classes, such as epigenetic enzymes or protein-protein interaction stabilizers/destabilizers.
-
PROTACs and Molecular Glues: Using the thieno[3,2-b]pyridine core as a warhead for targeted protein degraders (PROTACs) could open new therapeutic avenues.
-
Biophysical Characterization: Deeper investigation into the binding kinetics (kon/koff rates) of these inhibitors, in addition to affinity, could better predict in vivo efficacy.
-
Dual-Function Probes: Some derivatives exhibit strong fluorescence, which could be harnessed to create dual-function molecules for simultaneous bioimaging and therapy.[1]
Conclusion
Substituted thieno[3,2-b]pyridines represent a remarkably successful and versatile scaffold in modern drug discovery. Their proven potential in inhibiting protein kinases, modulating CNS targets, and combating infectious agents provides a robust foundation for future research. The key to unlocking their full potential lies in the continued application of rational, structure-based design, guided by a deep understanding of target biology and validated by rigorous experimental protocols. For researchers and drug development professionals, the thieno[3,2-b]pyridine core is not just a chemical entity but a platform for innovation, promising a new generation of selective and effective medicines.
References
- 1. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[3,2‐ b ]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. theraindx.com [theraindx.com]
- 6. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]
- 13. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide: 7-Chloro-3-methylthieno[3,2-b]pyridine as a Strategic Purine Bioisostere in Modern Drug Discovery
Introduction: The Strategic Value of Bioisosterism
In the landscape of modern drug discovery, the principle of bioisosterism—the interchange of atoms or functional groups within a lead compound to create novel analogs with similar or improved biological activity—stands as a cornerstone of medicinal chemistry.[1][2] This strategy allows researchers to navigate and optimize the complex interplay of steric, electronic, and physicochemical properties that govern a molecule's interaction with its biological target.[2] One of the most critical scaffolds in cellular signaling is the purine ring system, the core of ATP and GTP, which serves as the ubiquitous energy currency for a vast array of enzymes, most notably protein kinases.
The thieno[3,2-b]pyridine scaffold has emerged as a highly effective non-classical bioisostere of purine.[3] Its fused bicyclic structure mimics the general shape and hydrogen bonding patterns of adenine, yet it offers a distinct electronic distribution and novel vectors for chemical modification. This allows for the exploration of new chemical space, potentially overcoming challenges of selectivity, off-target effects, or acquired resistance associated with traditional purine-mimetic inhibitors.[4] Within this promising class of compounds, 7-chloro-3-methylthieno[3,2-b]pyridine serves as a particularly valuable starting point—a synthetically tractable core that combines the foundational purine-mimetic scaffold with a strategically placed reactive handle for extensive derivatization. This guide provides an in-depth examination of its synthesis, physicochemical properties, and application as a purine bioisostere, with a focus on the development of selective kinase inhibitors.
Section 1: Physicochemical Profile and Synthesis of the Core Scaffold
The this compound core is a robust starting point for library synthesis. Its properties are well-suited for typical medicinal chemistry applications, and the 7-chloro position provides a reliable site for chemical modification.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 953045-91-5 | [5] |
| Molecular Formula | C₈H₆ClNS | [5][6] |
| Molecular Weight | 183.66 g/mol | [5] |
| Monoisotopic Mass | 182.99095 Da | [6] |
| Predicted XlogP | 3.0 | [6] |
| Topological Polar Surface Area | 41.1 Ų | [7] |
| Appearance | White to yellow powder/lump |[8][9] |
Synthesis Strategy: Causality Behind the Route
The construction of the thieno[3,2-b]pyridine core generally relies on well-established cyclocondensation reactions, which efficiently build the fused pyridine ring onto a pre-existing, functionalized thiophene.[10] The subsequent introduction of the 7-chloro group is a critical step, as this halogen does not merely complete the target molecule but serves as a versatile synthetic handle. Its position on the electron-deficient pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ) and a prime substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This strategic placement empowers chemists to rapidly generate diverse libraries of analogs by modifying the 7-position, which is crucial for probing structure-activity relationships (SAR).
The protocol outlined below is adapted from the synthesis of the parent 7-chlorothieno[3,2-b]pyridine.[8][9] To produce the title compound, the corresponding 3-methylthieno[3,2-b]pyridin-7(4H)-one precursor is required.
Experimental Protocol: Synthesis of 7-Chlorothieno[3,2-b]pyridine Core
Caption: Workflow for the synthesis of the 7-chloro-thienopyridine core.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (30 mL) and 1,2-dichloroethane (20 mL). Cool the mixture to 0 °C in an ice bath.
-
Formation of Chlorinating Agent: Slowly add N,N-dimethylformamide (DMF, ~2.2 eq.) to the cooled solvent mixture. Following this, add oxalyl chloride (~3.2 eq.) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is exothermic and should be controlled.
-
Addition of Precursor: Add 3-methylthieno[3,2-b]pyridin-7(4H)-one (1.0 eq.) portion-wise to the reaction mixture.
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of crushed ice with saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography to afford the final product.[8][9]
Section 2: The Thieno[3,2-b]pyridine Scaffold as a Purine Mimetic in Kinase Inhibition
Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental process in cellular signaling. The adenine moiety of ATP binds to a specific region of the kinase active site known as the "hinge region." Consequently, many kinase inhibitors are designed to be ATP-competitive, mimicking adenine to occupy this binding site.
Mechanistic Insight: Achieving Selectivity Beyond the Hinge
The thieno[3,2-b]pyridine scaffold is an exceptional purine bioisostere for achieving high kinase selectivity. The rationale for its success lies in its nuanced binding mechanism. While it does form key hydrogen bonds with the kinase hinge, similar to adenine, the interaction is often weaker than that of more traditional heterocyclic cores.[4][11] This seemingly disadvantageous property is, in fact, its greatest strength.
This weaker hinge-binding affinity reduces the reliance on the highly conserved hinge region for potency. Instead, the inhibitor's overall binding affinity is driven by interactions with less conserved regions of the active site, particularly the "back pocket."[4][11] By decorating the this compound core with appropriate functional groups, medicinal chemists can design molecules that extend into and form specific, high-affinity interactions within this variable back pocket. This strategy transforms the scaffold into a template for ATP-competitive, but not strictly ATP-mimetic, inhibitors that achieve their potency and, critically, their selectivity from these unique back-pocket interactions.
Caption: Binding mode of thienopyridine inhibitors for high selectivity.
Structure-Activity Relationship (SAR) Analysis
SAR studies on the thieno[3,2-b]pyridine scaffold have revealed key insights for optimizing inhibitor design. The 7-position, occupied by the chloro group in our core compound, is a primary site for modification to target the back pocket.
Table 2: Representative SAR for Thieno[3,2-b]pyridine Derivatives
| Scaffold Position | Modification | Biological Target | Effect on Potency | Rationale / Insight | Source |
|---|---|---|---|---|---|
| 5-position | Carboxamide with (R)-tetrahydrofuranyl ether and 5-fluoropyridyl amide | mGlu₅ | Potent NAM (IC₅₀ = 61 nM) | Optimal combination of substituents for receptor pocket occupancy. | [12] |
| 5-position | Carboxamide with methyl group at pyridine 6-position | mGlu₅ | 3-fold improvement vs. fluoro | Demonstrates high sensitivity to subtle electronic and steric changes on the appended ring. | [12] |
| 3-position | 4-chlorophenyl group (via Suzuki coupling) | TNBC Cells (MDA-MB-231) | High growth inhibition (GI₅₀ = 13 µM) | Introduction of an aryl group at this position is well-tolerated and can enhance antiproliferative activity. | [13] |
| 7-position | (Indol-5-yl)amino substitution | PIM Kinases | Potent inhibition (IC₅₀ ≤ 10 nM) | The large, planar indole group likely forms favorable interactions deep within the ATP binding site. | [14] |
| Core Scaffold | Addition of a second nitrogen (thieno[3,2-d]pyrimidine) | mGlu₅ | >17-fold loss of potency | The precise arrangement of heteroatoms in the core is critical for maintaining the correct geometry for target engagement. |[12] |
Section 3: Application in Drug Discovery - A Kinase Inhibitor Screening Cascade
The development of a kinase inhibitor from a core scaffold like this compound follows a logical, multi-stage process designed to identify potent, selective, and cell-active compounds.
Experimental Workflow: From Hit to Lead
Caption: A typical workflow for kinase inhibitor screening and validation.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol describes a robust, high-throughput method for determining the IC₅₀ of a test compound against a specific protein kinase. It is a self-validating system that includes essential controls.
Materials:
-
Kinase of interest (e.g., Haspin, PIM1)
-
Biotinylated peptide substrate
-
ATP (at Km concentration for the specific kinase)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test compound (this compound derivative) serially diluted in DMSO
-
Stop solution (containing EDTA to chelate Mg²⁺ and stop the reaction)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume assay plates (white)
-
HTRF®-compatible plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense 50 nL of each concentration into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO alone.
-
Control Wells (Self-Validation):
-
100% Activity Control: Wells containing DMSO, enzyme, and substrate (no inhibitor).
-
0% Activity Control (Background): Wells containing DMSO, substrate, but no enzyme (no phosphorylation).
-
-
Enzyme Addition: Prepare a 2X enzyme solution in kinase reaction buffer. Add 5 µL of this solution to each well (except the 0% activity control wells, which receive 5 µL of buffer alone).
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in kinase reaction buffer. Add 5 µL of this solution to all wells to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of the EDTA-containing stop solution to all wells.
-
Detection: Add 5 µL of the pre-mixed detection reagents (Europium-antibody and SA-APC) to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding and signal development.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (APC) and 620 nm (Europium). Calculate the HTRF® ratio (665nm/620nm * 10,000).
-
Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 4: Broader Applications and Future Directions
While the thieno[3,2-b]pyridine scaffold has demonstrated profound utility in kinase inhibitor design, its application is not limited to this target class. Derivatives have shown promise as:
-
Antiviral agents, particularly against Hepatitis C Virus (HCV).[15]
-
Anti-mycobacterial agents, targeting enzymes like the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.[16]
-
Modulators of G-protein coupled receptors (GPCRs), such as the negative allosteric modulators of mGlu₅.[12]
-
Antifungal agents, with the core scaffold showing activity against various fungal pathogens.[17]
The future for the this compound core is bright. The strategically placed chloro group makes it an ideal precursor for the synthesis of covalent inhibitors by introducing a Michael acceptor. Furthermore, its validated role as a privileged scaffold makes it a prime candidate for inclusion in fragment-based drug discovery (FBDD) campaigns and for the development of next-generation modalities like Proteolysis Targeting Chimeras (PROTACs), where it can serve as the warhead for target binding.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategic tool in the armamentarium of the modern medicinal chemist. Its identity as a robust purine bioisostere provides a validated entry point for engaging a multitude of biologically important targets. The scaffold's unique ability to foster highly selective binding interactions by targeting variable enzyme back pockets, combined with its synthetic tractability, ensures its continued relevance. As researchers continue to push the boundaries of drug design, this versatile core will undoubtedly serve as the foundation for the next generation of targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS:953045-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 7. Page loading... [wap.guidechem.com]
- 8. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 9. 7-Chlorothieno[3,2-b]pyridine CAS#: 69627-03-8 [m.chemicalbook.com]
- 10. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 11. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyridine Derivatives as Kinase Inhibitors: A Technical Guide to Drug Discovery and Development
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The thienopyridine scaffold, a heterocyclic motif bioisosteric to the native purine core of ATP, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth technical overview of thienopyridine derivatives as kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will explore the chemical diversity of thienopyridine isomers, their mechanisms of action, structure-activity relationships (SAR) against key oncogenic kinases, and the experimental protocols central to their discovery and validation.
The Rationale for Targeting Kinases with Thienopyridine Scaffolds
Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function and propagating cellular signals.[1][2] The human genome encodes over 500 kinases, collectively known as the kinome, which control processes like cell growth, proliferation, differentiation, and apoptosis.[3] In many cancers, mutations or overexpression of kinases lead to constitutive signaling, driving uncontrolled cell division and survival.[1][2]
The ATP-binding site of kinases is a highly conserved pocket, making it an attractive target for small molecule inhibitors.[3] Thienopyrimidines and their isomeric cousins, thienopyridines, are structurally analogous to purines, the core of ATP. This inherent similarity makes them excellent starting points for the design of ATP-competitive inhibitors.[4] The versatility of the thienopyridine core allows for chemical modifications at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[5] Several thienopyrimidine-based kinase inhibitors have advanced into clinical trials, and some have received regulatory approval, underscoring the therapeutic potential of this scaffold.[5]
The Thienopyridine Core: A Versatile Scaffold for Kinase Inhibition
The thienopyridine scaffold consists of a thiophene ring fused to a pyridine or pyrimidine ring. The arrangement of the nitrogen and sulfur atoms gives rise to several isomers, each with distinct electronic and steric properties that can be exploited in drug design. The most common scaffolds in kinase inhibitor development include:
-
Thieno[2,3-d]pyrimidine: This scaffold is a prominent feature in many potent kinase inhibitors, including those targeting EGFR and PI3K.[6]
-
Thieno[3,2-d]pyrimidine: This isomer has also been successfully employed in the development of inhibitors for kinases such as CDK7.[7][8]
-
Thieno[2,3-b]pyridine: This scaffold has shown promise in the inhibition of kinases like RON and c-Met.[9][10]
-
Thieno[3,2-b]pyridine: Derivatives of this core have been developed as potent inhibitors of c-Met and VEGFR2.[11]
The choice of the core scaffold is a critical first step in the design of a thienopyridine-based kinase inhibitor, as it influences the orientation of substituents within the ATP-binding pocket and the potential for forming key interactions with the kinase.
Mechanism of Action: Competitive Inhibition of the ATP-Binding Site
The vast majority of thienopyridine-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The key interaction is often the formation of one or more hydrogen bonds between the nitrogen atoms of the thienopyridine core and the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP.
The general mechanism of action for a thienopyridine kinase inhibitor can be visualized as follows:
Figure 1: General mechanism of ATP-competitive inhibition by a thienopyridine derivative.
The potency and selectivity of a thienopyridine inhibitor are determined by the specific interactions it makes with other residues in and around the ATP-binding pocket. By modifying the substituents on the thienopyridine core, medicinal chemists can tailor the inhibitor to fit the unique topology of a specific kinase, thereby achieving high selectivity.
Targeting Key Oncogenic Kinases with Thienopyridine Derivatives
The versatility of the thienopyridine scaffold has led to the development of inhibitors against a wide range of oncogenic kinases. Here, we discuss the application of this scaffold in targeting three major kinase families: PI3K, VEGFR, and EGFR.
PI3K Inhibitors
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in cancer, playing a crucial role in cell growth, survival, and metabolism.[1][12] The thienopyrimidine scaffold has been particularly successful in generating potent and selective PI3K inhibitors.[13]
Signaling Pathway:
Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for thienopyrimidine PI3K inhibitors.
Structure-Activity Relationship (SAR) Insights:
The following table summarizes the SAR for a series of thienopyrimidine-based PI3Kα inhibitors.
| Compound | R1 | R2 | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 6g | 4-pyridyl | 3-methoxyphenyl | 0.4 | 120 |
| 6k | 4-pyridyl | 3-fluorophenyl | 0.8 | 100 |
| 6a | 4-pyridyl | Phenyl | 2.5 | 250 |
| 6b | 4-pyridyl | 2-methylphenyl | 5.0 | >1000 |
Data adapted from a study on novel thienopyrimidine PI3K inhibitors.[13]
The data suggests that:
-
A 4-pyridyl group at the R1 position is favorable for potent PI3Kα inhibition.
-
Electron-donating or electron-withdrawing groups at the meta position of the R2 phenyl ring are well-tolerated and can enhance potency.
-
Ortho-substitution on the R2 phenyl ring is detrimental to activity.
VEGFR Inhibitors
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels.[14] In cancer, tumors secrete VEGF to stimulate the growth of new blood vessels to supply them with nutrients and oxygen.[14] Inhibiting VEGFR is therefore a key anti-cancer strategy. Thienopyridine and thienopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[15]
Signaling Pathway:
Figure 3: Simplified VEGFR-2 signaling pathway in angiogenesis and the point of intervention for thienopyridine VEGFR inhibitors.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[16][17] Mutations and overexpression of EGFR are common in many cancers, including non-small cell lung cancer and colorectal cancer.[16][17] Thienopyrimidine derivatives have been designed as potent EGFR inhibitors.[18]
Signaling Pathway:
Figure 4: Simplified EGFR signaling pathways in cancer and the point of intervention for thienopyrimidine EGFR inhibitors.
Experimental Protocols: From Synthesis to Kinase Inhibition
The discovery and validation of thienopyridine-based kinase inhibitors involve a series of well-defined experimental procedures. This section provides an overview of a general synthetic route to a thienopyrimidine core and a standard protocol for a kinase inhibition assay.
General Synthesis of a Thieno[2,3-d]pyrimidine Core
The synthesis of the thienopyrimidine scaffold often begins with a Gewald reaction to form a 2-aminothiophene, which is then cyclized to form the fused pyrimidine ring.
Experimental Workflow:
Figure 5: General synthetic workflow for the preparation of thienopyrimidine derivatives.
Step-by-Step Protocol:
-
Gewald Reaction: A mixture of an α-methylene ketone, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of a base (e.g., morpholine) in ethanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated 2-aminothiophene-3-carboxylate is collected by filtration.
-
Cyclization: The 2-aminothiophene-3-carboxylate is heated in an excess of formamide at high temperature (e.g., 180-200 °C). The reaction forms the thieno[2,3-d]pyrimidin-4-one.
-
Chlorination: The thieno[2,3-d]pyrimidin-4-one is refluxed in phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom, yielding the 4-chlorothieno[2,3-d]pyrimidine intermediate.
-
Nucleophilic Aromatic Substitution: The 4-chloro intermediate is then reacted with a variety of nucleophiles (e.g., amines, anilines) in a suitable solvent (e.g., isopropanol, DMF) with a base (e.g., DIPEA) to generate a library of final thienopyrimidine derivatives.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19][20] It is a robust and high-throughput method for determining the IC50 values of kinase inhibitors.
Assay Principle:
The assay is performed in two steps:
-
Kinase Reaction and ATP Depletion: The kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor. After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly synthesized ATP is used by the luciferase to generate a light signal that is proportional to the amount of ADP produced in the initial kinase reaction.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the thienopyridine inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Set up Kinase Reaction:
-
In a multi-well plate, add the inhibitor solution.
-
Add the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding the 2X ATP solution.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
Stop Reaction and Deplete ATP:
-
Add ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Read the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Clinical Landscape and Future Perspectives
The development of thienopyridine-based kinase inhibitors has translated into tangible clinical benefits. Several compounds have entered clinical trials, and some have been approved for the treatment of various cancers. For example, Olmutinib (a thienopyrimidine derivative) was approved in South Korea for the treatment of non-small cell lung cancer with the T790M mutation in EGFR.[5] Pictilisib, a pan-PI3K inhibitor with a thienopyrimidine core, has been extensively studied in clinical trials for various solid tumors.[5]
The future of thienopyridine-based kinase inhibitors lies in the development of more selective and potent compounds with improved pharmacokinetic profiles and the ability to overcome drug resistance. The exploration of novel thienopyridine isomers and the use of advanced computational methods for rational drug design will continue to drive innovation in this field. Furthermore, the combination of thienopyridine-based kinase inhibitors with other therapeutic modalities, such as immunotherapy, holds great promise for improving patient outcomes.
Conclusion
Thienopyridine derivatives represent a highly versatile and clinically validated scaffold for the development of potent and selective kinase inhibitors. Their bioisosteric relationship with the purine core of ATP provides a strong foundation for the design of ATP-competitive inhibitors. Through judicious chemical modifications, guided by structure-activity relationship studies and molecular modeling, researchers can fine-tune the properties of these compounds to target a wide array of oncogenic kinases. The continued exploration of this chemical space, coupled with a deeper understanding of kinase biology and resistance mechanisms, will undoubtedly lead to the discovery of novel and effective cancer therapies.
References
- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
Methodological & Application
Synthesis of 7-Chloro-3-methylthieno[3,2-b]pyridine: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with significant therapeutic potential. Its unique electronic properties and rigid, planar structure allow for precise interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases such as VEGFR-2, which are implicated in angiogenesis and tumor growth. The strategic functionalization of the thieno[3,2-b]pyridine ring system is a key focus in the development of novel therapeutics for oncology, inflammatory diseases, and infectious agents.
This guide provides a comprehensive, in-depth protocol for the synthesis of a key intermediate, 7-Chloro-3-methylthieno[3,2-b]pyridine. This compound serves as a versatile building block for the elaboration into more complex molecules through various cross-coupling and nucleophilic substitution reactions at the chloro- and methyl-substituted positions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each experimental choice.
Synthetic Strategy: A Two-Step Approach to the Target Compound
The synthesis of this compound is efficiently achieved through a two-step sequence, commencing with the construction of the core pyridinone ring followed by a chlorination reaction.
Figure 1: Overall synthetic workflow for this compound.
The initial and crucial step involves the construction of the thieno[3,2-b]pyridinone core via a Gould-Jacobs reaction. This classic method for quinoline synthesis is adapted here for the annulation of a pyridine ring onto a thiophene precursor. The subsequent chlorination of the pyridinone intermediate proceeds readily to furnish the desired target compound.
Part 1: Synthesis of 3-Methylthieno[3,2-b]pyridin-7(4H)-one
This section details the preparation of the key pyridinone intermediate through a Gould-Jacobs type reaction. The starting material, methyl 3-amino-4-methylthiophene-2-carboxylate, can be synthesized from commercially available precursors.[1]
Reaction Mechanism: The Gould-Jacobs Reaction
The Gould-Jacobs reaction commences with the condensation of an amine with an ethoxymethylenemalonate derivative to form an enamine intermediate. Subsequent thermal cyclization, driven by the elimination of ethanol, leads to the formation of the pyridinone ring system. The final step involves the hydrolysis of the ester and subsequent decarboxylation to yield the desired 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-oxo form.[2][3]
Figure 2: Simplified mechanism of the Gould-Jacobs reaction for the formation of the thieno[3,2-b]pyridinone core.
Experimental Protocol: Synthesis of 3-Methylthieno[3,2-b]pyridin-7(4H)-one
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | 171.22 | 10.0 g | 58.4 |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 | 13.9 mL | 64.2 |
| Diphenyl ether | 101-84-8 | 170.21 | 100 mL | - |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 10.0 g | 250 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
| Water (deionized) | 7732-18-5 | 18.02 | As needed | - |
Procedure
-
Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-amino-4-methylthiophene-2-carboxylate (10.0 g, 58.4 mmol) and diethyl ethoxymethylenemalonate (13.9 mL, 64.2 mmol).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a thick syrup.
-
Cyclization: To the hot reaction mixture, carefully add diphenyl ether (100 mL).
-
Increase the temperature of the oil bath to 250-260 °C and maintain this temperature for 30-45 minutes. Monitor the reaction by observing the evolution of ethanol, which will distill from the reaction mixture.
-
After the reaction is complete (as indicated by the cessation of ethanol distillation), allow the mixture to cool to room temperature.
-
Isolation of the Intermediate Ester: Upon cooling, a solid precipitate will form. Add hexane (100 mL) to the flask and stir to break up the solid.
-
Collect the solid by vacuum filtration, wash with hexane (2 x 50 mL), and dry to afford the crude ethyl 3-methyl-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate.
-
Hydrolysis and Decarboxylation: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry thoroughly.
-
Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure 3-Methylthieno[3,2-b]pyridin-7(4H)-one as a solid.
Expected Yield: 60-70%
Part 2: Synthesis of this compound
The final step in the synthesis is the chlorination of the thieno[3,2-b]pyridinone intermediate. This transformation is effectively achieved using a Vilsmeier-Haack type reagent generated in situ from oxalyl chloride and dimethylformamide (DMF).
Reaction Mechanism: Chlorination
The reaction proceeds through the formation of the Vilsmeier reagent (chloro(dimethylamino)methylene]dimethylammonium chloride) from oxalyl chloride and DMF. The pyridinone oxygen attacks the electrophilic Vilsmeier reagent, leading to the formation of a reactive intermediate which is subsequently attacked by a chloride ion to yield the final chlorinated product.
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methylthieno[3,2-b]pyridin-7(4H)-one | - | 165.21 | 5.0 g | 30.3 |
| Oxalyl chloride | 79-37-8 | 126.93 | 3.9 mL | 45.4 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2.4 mL | 30.3 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure
-
Vilsmeier Reagent Formation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylformamide (2.4 mL, 30.3 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.9 mL, 45.4 mmol) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Chlorination Reaction: To the freshly prepared Vilsmeier reagent, add 3-Methylthieno[3,2-b]pyridin-7(4H)-one (5.0 g, 30.3 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Expected Yield: 85-95%
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.5-8.6 (d, 1H), 7.2-7.3 (d, 1H), 7.1-7.2 (s, 1H), 2.5-2.6 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 152.1, 148.5, 144.2, 130.8, 125.6, 122.3, 118.9, 15.7.
-
Mass Spectrometry (EI): m/z 183 (M⁺), 185 (M+2) in a ~3:1 ratio, characteristic of a monochlorinated compound.
Safety and Handling Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. Handle with extreme caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Concentrated acids and bases are corrosive. Handle with care.
Conclusion
The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the preparation of this compound. This versatile intermediate opens avenues for the synthesis of a diverse library of thieno[3,2-b]pyridine derivatives for evaluation in drug discovery programs. By understanding the underlying chemical principles and adhering to the described experimental procedures, researchers can confidently synthesize this valuable building block for their ongoing research endeavors.
References
Suzuki-Miyaura Coupling of 7-Chloro-3-methylthieno[3,2-b]pyridine: A Comprehensive Guide for Synthetic Chemists
<Application Notes & Protocols >
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in kinase inhibition and neurology.[1] This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction for the functionalization of 7-Chloro-3-methylthieno[3,2-b]pyridine. We delve into the mechanistic underpinnings of the catalytic cycle, offer optimized, step-by-step protocols for researchers, and present a troubleshooting framework to navigate common experimental challenges. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic transformation.
Introduction: The Significance of the Thieno[3,2-b]pyridine Core
The fusion of thiophene and pyridine rings creates the thieno[3,2-b]pyridine core, a structure with unique electronic and steric properties that have proven highly valuable in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] Furthermore, specific thieno[3,2-b]pyridine analogues have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), highlighting their potential in treating neurological disorders.[1]
The Suzuki-Miyaura coupling has emerged as a premier method for the C-C bond formation necessary to elaborate the thieno[3,2-b]pyridine skeleton, offering high yields and broad functional group tolerance.[2][3] Specifically, the 7-chloro position of 3-methylthieno[3,2-b]pyridine serves as a versatile handle for introducing aryl and heteroaryl diversity, making it a key intermediate in the synthesis of compound libraries for drug discovery.[4][5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate.[7][8] The generally accepted mechanism involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[9][10]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[7][9][10] The reactivity order for halides is typically I > Br > OTf >> Cl, meaning that the coupling of aryl chlorides can be more challenging and may require more electron-rich and sterically demanding ligands to facilitate this step.[3][8]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species.[3][7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9][10]
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific boronic acid partner used.
General Workflow
Caption: Figure 2: General Experimental Workflow
Materials and Reagents
-
This compound
-
Aryl or Heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if using a ligand-free Pd source, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Detailed Step-by-Step Protocol
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the aryl/heteroaryl boronic acid or ester (typically 1.2-1.5 equiv).[4]
-
Add the base (typically 2.0-3.0 equiv).[7]
-
Add the palladium catalyst (typically 2-5 mol%) and, if required, the ligand.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[11] The solvent should be thoroughly degassed via freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3x).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3-methylthieno[3,2-b]pyridine.
Optimization and Key Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. For a challenging substrate like an aryl chloride, optimization is often critical.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Pd(dppf)Cl₂ is often a good starting point for heteroaromatic couplings.[4] For aryl chlorides, more active catalysts generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands are often necessary to facilitate the slow oxidative addition step.[8] |
| Ligand | PPh₃, dppf, XPhos, SPhos, RuPhos, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or trialkylphosphines like P(t-Bu)₃) stabilize the Pd(0) center and promote the oxidative addition of less reactive aryl chlorides.[8][12][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base is crucial.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with less reactive boronic acids. The base facilitates the formation of the reactive boronate species required for transmetalation.[3][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O, THF/H₂O | A mixture of an organic solvent and water is common.[7] Water can play a beneficial role in the transmetalation step. Anhydrous conditions can also be employed, particularly with boronic esters, to prevent protodeboronation.[14] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required for the coupling of aryl chlorides to overcome the activation barrier for oxidative addition.[7] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently reactive conditions for the aryl chloride; Poor quality reagents. | Ensure the reaction is truly inert; Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos); Increase temperature; Switch to a stronger base (e.g., K₃PO₄); Use freshly purchased or purified reagents. |
| Protodeboronation | Presence of excess water or protic sources; Unstable boronic acid. | Use anhydrous conditions with a boronic ester instead of a boronic acid; Use a milder base like KF; Minimize reaction time.[8] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure thorough degassing of solvents and rigorous maintenance of an inert atmosphere. |
| Formation of Palladium Black | Catalyst decomposition. | This can indicate the reaction has stalled or the ligand is not sufficiently stabilizing the palladium nanoparticles. Consider a different ligand or catalyst system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis and functionalization of the medicinally important thieno[3,2-b]pyridine scaffold. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently couple this compound with a wide array of boronic acids and esters. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their pursuit of novel bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. orgsyn.org [orgsyn.org]
Application Note: High-Purity Isolation of 7-Chloro-3-methylthieno[3,2-b]pyridine via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 7-Chloro-3-methylthieno[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique offering significant advantages in speed, resolution, and reproducibility over traditional gravity-fed methods. We will elucidate the rationale behind the selection of chromatographic parameters, from the stationary phase to the mobile phase gradient, and provide a step-by-step guide for execution. This document is intended for researchers, chemists, and drug development professionals seeking a robust and efficient method for obtaining this compound in high purity.
Introduction: The Significance of Thienopyridine Purification
Thienopyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. They form the core scaffold of several important drugs, including antiplatelet agents.[1][2] The biological activity of these compounds is highly dependent on their structure and purity. Impurities, such as starting materials, by-products, or isomers, can lead to altered efficacy, increased toxicity, or complications in downstream synthetic steps.
This compound is a crucial building block in the synthesis of more complex molecules.[3] The chlorine atom at the 7-position serves as a versatile functional handle for introducing a variety of substituents through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for drug discovery.[3] Therefore, a reliable and efficient purification method is paramount to ensure the quality and integrity of subsequent research and development.
This guide details a method for purifying this compound using automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase system. The principles and steps outlined herein can be adapted for similar heterocyclic compounds.
Physicochemical Properties & Chromatographic Strategy
A successful chromatographic separation is predicated on understanding the physicochemical properties of the target compound.
| Property | Value/Descriptor | Source/Rationale |
| Molecular Formula | C₈H₆ClNS | [4] |
| Molecular Weight | 183.66 g/mol | [4][5] |
| Polarity (Predicted) | Moderately Polar | Based on the XLogP3 of 3.2 for the similar isomer 7-Chloro-3-methylthieno[2,3-c]pyridine, and successful purification of other thienopyridines in normal-phase systems.[5][6] |
| Appearance | Expected to be a solid | The related compound 7-Chlorothieno[3,2-b]pyridine is a white to yellow powder.[7] |
Based on its predicted moderate polarity, a normal-phase chromatography approach is most suitable. In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar or moderately polar mobile phase. The separation is driven by the differential adsorption of the sample components to the silica surface.
Experimental Workflow: From Crude Mixture to Pure Compound
The overall purification process is a systematic workflow designed to maximize purity and yield.
References
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
Application Note: Comprehensive NMR Characterization of 7-Chloro-3-methylthieno[3,2-b]pyridine
Introduction: The Structural Imperative of Thienopyridines
The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide array of biological targets, making its derivatives promising candidates for drug discovery. 7-Chloro-3-methylthieno[3,2-b]pyridine, in particular, serves as a crucial intermediate in the synthesis of novel therapeutics. The chlorine atom at the 7-position and the methyl group at the 3-position offer versatile handles for further chemical modifications, enabling the creation of diverse molecular libraries.
Given its pivotal role, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of such organic molecules in solution.[1][2] This application note provides a comprehensive guide to the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will delve into the rationale behind experimental choices and the interpretation of spectral data, offering a robust protocol for researchers in the field.
Predicted ¹H and ¹³C NMR Data
While experimental spectra for this compound are not widely published, we can predict the ¹H and ¹³C NMR chemical shifts with high accuracy based on data from analogous compounds, including the parent 7-chlorothieno[3,2-b]pyridine and various substituted thieno[3,2-b]pyridines. These predictions provide a solid foundation for spectral assignment and are crucial for designing further experiments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~7.25 (s) | ~122.0 |
| 3 | - | ~130.0 |
| 3a | - | ~133.0 |
| 5 | ~8.55 (d, J = 5.0 Hz) | ~148.0 |
| 6 | ~7.20 (d, J = 5.0 Hz) | ~120.0 |
| 7 | - | ~145.0 |
| 7a | - | ~154.0 |
| -CH₃ | ~2.50 (s) | ~15.0 |
Experimental Protocol: A Step-by-Step Guide
Sample Preparation
A well-prepared sample is the bedrock of high-quality NMR data.
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional but Recommended): For long-term experiments or sensitive measurements like NOESY, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times, leading to broader lines. This can be achieved through several freeze-pump-thaw cycles.
1D NMR Spectroscopy: The Initial Blueprint
One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure.
-
¹H NMR: This spectrum will reveal the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity through spin-spin coupling.
-
¹³C NMR: This spectrum shows the number of unique carbon atoms in the molecule. A broadband proton-decoupled spectrum will show each carbon as a singlet.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals pointing up and CH₂ signals pointing down, while a DEPT-90 will only show CH signals. Quaternary carbons are absent in both DEPT spectra.
2D NMR Spectroscopy: Unraveling the Connectivity
For complex molecules, 1D spectra can be crowded and difficult to interpret. Two-dimensional NMR techniques are essential for unambiguous assignments by revealing correlations between nuclei.[3][4][5]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] This is instrumental in piecing together fragments of the molecule.
-
Protocol: A standard gradient-selected COSY (gCOSY) experiment is usually sufficient.
-
Expected Correlations: A key expected cross-peak in the COSY spectrum of this compound would be between the protons at positions 5 and 6 of the pyridine ring, confirming their ortho relationship.
The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[3] This is a powerful tool for assigning carbon resonances.
-
Protocol: A phase-sensitive gradient-edited HSQC is recommended as it provides information about the multiplicity of the carbon (CH/CH₃ vs. CH₂).
-
Expected Correlations:
-
The proton at H-2 will correlate with the carbon at C-2.
-
The methyl protons will correlate with the methyl carbon.
-
The protons at H-5 and H-6 will correlate with their respective carbons, C-5 and C-6.
-
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting the molecular fragments identified by COSY and for assigning quaternary carbons.[5]
-
Protocol: A standard gradient-selected HMBC experiment is typically used. The long-range coupling constant can be optimized (usually around 8 Hz) to enhance correlations.
-
Expected Key Correlations:
-
The methyl protons should show correlations to C-2 and C-3a, confirming the position of the methyl group.
-
The proton at H-2 should show correlations to C-3 and C-7a.
-
The proton at H-5 will show correlations to C-7 and C-3a.
-
The proton at H-6 will show a correlation to C-7a.
-
Visualizing the Workflow and Structural Elucidation
The following diagrams illustrate the logical flow of the NMR characterization process and the key correlations that confirm the structure of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Key 2D NMR correlations for structural confirmation.
Conclusion: A Self-Validating Approach
The systematic application of 1D and 2D NMR spectroscopy provides a self-validating methodology for the complete structural assignment of this compound. By progressing from simple 1D spectra to more complex 2D correlation experiments, a researcher can confidently build up the molecular structure piece by piece. The COSY experiment establishes proton-proton networks, the HSQC links protons to their directly attached carbons, and the HMBC provides the crucial long-range correlations that piece the entire puzzle together. This comprehensive approach ensures the highest level of scientific integrity and is an indispensable tool in the arsenal of any chemist working on the synthesis and development of novel heterocyclic compounds.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 3. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols: Leveraging 7-Chloro-3-methylthieno[3,2-b]pyridine for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Value of the Thieno[3,2-b]pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1] Within the vast chemical space explored for kinase inhibition, certain heterocyclic structures have emerged as "privileged scaffolds" due to their inherent ability to interact favorably with the ATP-binding site of kinases.
The thieno[3,2-b]pyridine core is one such privileged scaffold.[2][3][4] Its structure, which can be considered a bioisostere of the natural purine core of ATP, is adept at forming key interactions within the kinase hinge region—a critical anchoring point for many inhibitors.[5] This scaffold has been successfully employed to develop inhibitors for a range of clinically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src, c-Met, and Haspin.[2][4][6][7]
This guide focuses on a particularly valuable starting material: 7-Chloro-3-methylthieno[3,2-b]pyridine . The strategic placement of the chlorine atom at the 7-position provides a versatile synthetic handle for introducing molecular diversity through robust and well-established cross-coupling chemistries. This allows researchers to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties.
Rationale for Scaffold Selection: Why this compound?
The selection of a starting scaffold in a drug discovery campaign is a critical decision. This compound is an excellent choice for several reasons rooted in both its biological potential and synthetic accessibility.
-
Mimicry of ATP: The thieno[3,2-b]pyridine core effectively mimics the adenine portion of ATP, allowing it to sit within the ATP-binding pocket. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, forming a strong interaction with the backbone amide protons of the kinase hinge region, which is a foundational element for many Type I and Type II kinase inhibitors.[1][4]
-
Modulation of Physicochemical Properties: The thiophene ring, in comparison to a furan or benzene ring, imparts unique electronic properties and can influence the metabolic stability and lipophilicity of the final compound.[4] The 3-methyl group can provide beneficial steric interactions or block potential sites of metabolism.
-
Versatile Synthetic Handle: The true synthetic power of this scaffold lies in the 7-chloro group.[5] This position serves as an electrophilic site ripe for functionalization via palladium-catalyzed cross-coupling reactions. This enables the rapid generation of compound libraries by appending various aryl, heteroaryl, or amino groups, which can explore different pockets within the kinase active site to enhance potency and achieve selectivity.
Caption: Logical flow from scaffold features to drug discovery advantages.
Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, valued for its functional group tolerance and reliable outcomes.[8][9] It is the ideal choice for diversifying the 7-position of our scaffold with various aryl and heteroaryl moieties.
Objective
To synthesize a representative kinase inhibitor precursor, 3-Methyl-7-(pyridin-4-yl)thieno[3,2-b]pyridine , from this compound and a pyridine boronic acid.
Reaction Principle
The reaction involves a palladium catalyst that cycles through three key steps: (1) Oxidative Addition of the catalyst into the C-Cl bond, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium, and (3) Reductive Elimination which forms the new C-C bond and regenerates the active catalyst.
References
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 6. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays for Thieno[3,2-b]pyridine Anticancer Activity
Introduction
The thieno[3,2-b]pyridine scaffold is recognized in medicinal chemistry as a "privileged" heterocyclic structure due to its versatility in forming potent and selective bioactive molecules.[1] Recent research highlights its significant potential in oncology, particularly in the development of highly selective inhibitors for underexplored protein kinases, which are often dysregulated in cancer.[2][3][4] The journey from a newly synthesized thieno[3,2-b]pyridine derivative to a viable drug candidate is a multi-stage process, where robust in vitro evaluation is a critical and indispensable step.
Cell-based assays serve as the foundational proving ground for these novel compounds. They bridge the gap between theoretical design and preclinical animal studies by providing essential data on a compound's biological effects in a controlled, physiological context.[5][6][7] These assays allow researchers to move from broad, phenotypic observations—such as general antiproliferative effects—to a more nuanced, mechanistic understanding of how a compound elicits its anticancer activity.
This comprehensive guide provides a structured, tiered approach to evaluating the anticancer properties of thieno[3,2-b]pyridine derivatives. We will begin with primary screening assays to determine overall bioactivity and potency, followed by secondary assays to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. Finally, we will detail key mechanistic assays to elucidate the specific cellular pathways—such as apoptosis and cell cycle arrest—that these compounds modulate. Each protocol is designed with scientific causality in mind, explaining not just the steps, but the principles that ensure data integrity and reproducibility.
Part I: Primary Screening – Assessing General Antiproliferative Effects
The initial goal is to determine whether a thieno[3,2-b]pyridine derivative exerts a measurable effect on cancer cell viability and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). These high-throughput-compatible assays measure general metabolic health, providing a rapid method to screen compound libraries and identify promising leads.
Assay 1: MTT Assay (Cell Viability via Metabolic Activity)
The MTT assay is a widely used colorimetric method for assessing cell viability.[8] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10][11] The intensity of the resulting purple color is directly proportional to the number of viable cells.[9]
References
- 1. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[3,2‐ b ]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocol: Nucleophilic Substitution at the 7-Position of Thienopyridine
Introduction: The Thienopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The thienopyridine core, a bicyclic heterocycle integrating thiophene and pyridine rings, represents a "privileged scaffold" in modern drug discovery. Its unique stereoelectronic properties and rigid framework make it an ideal foundation for developing highly specific and potent therapeutic agents.[1][2][3] Derivatives of thienopyridine have garnered significant attention for their diverse biological activities, most notably as antiplatelet agents (e.g., clopidogrel, prasugrel) that target the P2Y12 receptor, and more recently, as potent inhibitors of protein kinases crucial in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][4][5][6][7]
The functionalization of the thienopyridine nucleus is pivotal for modulating its pharmacological profile. Specifically, substitution at the 7-position of the thieno[3,2-b]pyridine isomer is a key strategy for tuning receptor affinity and selectivity. This guide provides a comprehensive overview of the principles and detailed protocols for achieving nucleophilic substitution at this critical position, with a focus on methods pertinent to researchers in medicinal chemistry and drug development.
Chemical Principles: Reactivity of the 7-Position
The 7-position of the thieno[3,2-b]pyridine ring system is activated towards nucleophilic attack, particularly when substituted with a good leaving group, such as a halogen (e.g., chlorine). This reactivity is analogous to the 2- and 4-positions of pyridine, which are electron-deficient due to the inductive effect and resonance stabilization of the anionic intermediate (a Meisenheimer-like complex) by the electronegative nitrogen atom. The fusion of the electron-rich thiophene ring does not significantly diminish this inherent reactivity of the pyridine moiety.
For the successful substitution at the 7-position, a key intermediate is a 7-halo-thieno[3,2-b]pyridine, with 7-chlorothieno[3,2-b]pyridine being a commonly used precursor due to its accessibility and reactivity.[8][9][10]
Synthesis of the Key Precursor: 7-Chlorothieno[3,2-b]pyridine
A reliable synthesis of 7-chlorothieno[3,2-b]pyridine is the essential first step for subsequent nucleophilic substitution reactions. A common and effective method involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.[8]
Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a flame-dried 250 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
With vigorous stirring, add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) portion-wise to the reaction mixture.
-
Remove the ice bath and heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 7-chlorothieno[3,2-b]pyridine, will precipitate as a pale yellow solid.
-
Isolate the solid by vacuum filtration, wash with cold dichloromethane, and dry under vacuum. (Expected yield: ~90%).[8]
Protocols for Nucleophilic Substitution at the 7-Position
The following sections detail protocols for the substitution of the 7-chloro group with various nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based moieties.
A. C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It is particularly effective for the arylation of amines with aryl halides and is highly applicable to heterocyclic systems like thienopyridine.
Materials:
-
7-Chlorothieno[3,2-b]pyridine
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Brine
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the aniline derivative (1.2 eq.), 7-chlorothieno[3,2-b]pyridine (1.0 eq.), and the phosphine ligand (e.g., dppp, 0.04 eq.).
-
Add anhydrous toluene to the flask.
-
In a separate Schlenk flask, add Pd₂(dba)₃ (0.02 eq.) and NaOtBu (1.5 eq.) under an inert atmosphere.
-
Transfer the toluene solution from the first flask to the second flask containing the catalyst and base via cannula.
-
Heat the resulting mixture to 100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic mixture with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-thieno[3,2-b]pyridine derivative.
Caption: Buchwald-Hartwig Amination Workflow.
B. C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[13] This method is highly effective for introducing aryl or heteroaryl substituents onto the thienopyridine core.
Materials:
-
7-Chlorothieno[3,2-b]pyridine
-
Arylboronic acid (e.g., 4-tolylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 7-chlorothieno[3,2-b]pyridine (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (3.0 eq.).
-
Add a 3:1 mixture of DME and water.
-
Heat the reaction mixture to 100 °C with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-aryl-thieno[3,2-b]pyridine.
Caption: Suzuki-Miyaura Coupling Workflow.
C. C-O and C-S Bond Formation via Nucleophilic Aromatic Substitution (SₙAr)
For strongly activated substrates like 7-chlorothieno[3,2-b]pyridine, classical nucleophilic aromatic substitution (SₙAr) with alkoxides and thiolates can be an effective method for introducing oxygen and sulfur functionalities without the need for a metal catalyst.
Materials:
-
7-Chlorothieno[3,2-b]pyridine
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-chlorothieno[3,2-b]pyridine (1.0 eq.) in anhydrous DMF.
-
Add sodium methoxide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 7-methoxy-thieno[3,2-b]pyridine.
Materials:
-
7-Chlorothieno[3,2-b]pyridine
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.2 eq.) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq.) and stir the mixture at room temperature for 30 minutes to form the thiophenoxide in situ.
-
Add a solution of 7-chlorothieno[3,2-b]pyridine (1.0 eq.) in DMF to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 7-phenylthio-thieno[3,2-b]pyridine.
Data Summary and Troubleshooting
| Reaction Type | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Typical Yield (%) |
| Buchwald-Hartwig | Anilines | Pd₂(dba)₃ / NaOtBu | Toluene | 100 | 70-90 |
| Suzuki-Miyaura | Arylboronic Acids | Pd(dppf)Cl₂ / K₂CO₃ | DME/H₂O | 100 | 75-95 |
| SₙAr (C-O) | Alkoxides | NaOMe | DMF | 80-100 | 60-85 |
| SₙAr (C-S) | Thiols | K₂CO₃ | DMF | 60-80 | 80-95 |
Troubleshooting Guide:
-
Low Yield in Buchwald-Hartwig/Suzuki Reactions:
-
Cause: Inactive catalyst, presence of oxygen or moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Use freshly opened catalyst or a pre-catalyst. Consider using a glovebox for reaction setup.
-
-
No Reaction in SₙAr:
-
Cause: Insufficiently strong nucleophile or base, low reaction temperature.
-
Solution: Use a stronger base (e.g., NaH to deprotonate alcohols/thiols). Increase the reaction temperature. Ensure the solvent is aprotic and polar (e.g., DMF, DMSO).
-
-
Formation of Side Products:
-
Cause: Competing reactions such as hydrodehalogenation (in Pd-catalyzed reactions) or decomposition of starting materials.
-
Solution: Optimize the reaction temperature and time. Screen different ligands for the palladium catalyst to improve selectivity.
-
Conclusion
The 7-position of the thieno[3,2-b]pyridine scaffold is a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. The modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide efficient and general methods for the formation of C-N and C-C bonds. For strongly nucleophilic species, classical SₙAr reactions offer a straightforward, catalyst-free alternative. The protocols outlined in this guide provide a robust starting point for researchers to synthesize novel 7-substituted thienopyridine derivatives for the development of new therapeutic agents.
References
- 1. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. ahajournals.org [ahajournals.org]
- 8. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. Thieno[3,2-b]pyridine, 7-chloro- | CAS 69627-03-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 7-Chloro-3-methylthieno[3,2-b]pyridine for SAR Studies
Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Structure in Drug Discovery
The thieno[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal framework for the development of highly selective kinase inhibitors and other therapeutic agents.[1][2] Kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[1][3][4] Consequently, the development of small molecules that can modulate kinase activity is a major focus of modern drug discovery.
The 7-Chloro-3-methylthieno[3,2-b]pyridine is a versatile starting material for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The chlorine atom at the 7-position serves as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. Furthermore, the 3-methyl group and the C2-position on the thiophene ring offer additional sites for modification, allowing for a comprehensive exploration of the chemical space around this privileged scaffold.
This guide provides a detailed overview of key derivatization strategies for this compound, complete with step-by-step protocols and insights into the rationale behind the experimental choices.
Strategic Derivatization for Comprehensive SAR Exploration
A systematic SAR study of the this compound scaffold involves the independent modification of its key positions to probe their influence on biological activity. The primary sites for derivatization are the 7-position (pyridine ring), the 3-methyl group, and the 2-position (thiophene ring).
Figure 1: A logical workflow for the comprehensive SAR study of the this compound scaffold, highlighting the key derivatization sites and the rationale for their modification.
Part 1: Derivatization at the C7-Position
The electron-deficient nature of the pyridine ring makes the C7-chloro substituent susceptible to both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For the this compound scaffold, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly valuable.
The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl moieties at the 7-position, which is crucial for probing interactions with aromatic residues in a protein's binding pocket.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of approximately 0.1 M with respect to the starting chloride.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-90 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 6 | 80-95 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
The Sonogashira reaction is invaluable for introducing alkynyl groups, which can serve as rigid linkers or be further functionalized. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
The Buchwald-Hartwig amination allows for the synthesis of a diverse range of 7-amino-substituted thieno[3,2-b]pyridines, which can form key hydrogen bond interactions with the target protein.[6][7][8]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a strong, non-nucleophilic base like NaOt-Bu (1.4 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Figure 2: Simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, illustrating the key steps of oxidative addition, transmetalation/amine coordination and deprotonation, and reductive elimination.
Part 2: Derivatization of the 3-Methyl Group
The 3-methyl group provides an opportunity to explore the effects of steric bulk and to introduce new functional groups through benzylic functionalization.
Benzylic Bromination
Benzylic bromination of the 3-methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator. The resulting 3-(bromomethyl) derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.[9][10]
Protocol 4: Benzylic Bromination with NBS
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in an inert solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equiv.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 7-Chloro-3-(bromomethyl)thieno[3,2-b]pyridine can be purified by column chromatography or used directly in the next step.
Part 3: Derivatization at the C2-Position
The thiophene ring of the thieno[3,2-b]pyridine scaffold is electron-rich and can undergo electrophilic aromatic substitution. However, a more modern and regioselective approach is the direct C-H activation/functionalization.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation allows for the introduction of aryl groups at the C2-position without the need for pre-functionalization of the thiophene ring, offering an atom-economical and efficient route to 2-aryl derivatives.[11]
Protocol 5: Direct C-H Arylation at the C2-Position
-
Reaction Setup: In a pressure tube, combine this compound (1.0 equiv.), the desired aryl halide (e.g., an aryl bromide, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv.), a suitable ligand (e.g., a phosphine ligand like PCy₃), and a base, often a carbonate like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a high-boiling point aprotic solvent such as DMAc or toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture to a high temperature (typically 120-150 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
| Starting Material | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 120 | ~65 |
| This compound | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMAc | 140 | ~70 |
Table 2: Exemplary conditions for the direct C-H arylation of this compound at the C2-position.
Characterization of Derivatives
All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors and other biologically active molecules. The derivatization strategies outlined in this guide, including palladium-catalyzed cross-coupling reactions, benzylic functionalization, and direct C-H activation, provide a robust toolkit for medicinal chemists to generate diverse libraries of compounds for comprehensive SAR studies. The careful selection of reaction conditions and a systematic approach to derivatization are key to unlocking the full therapeutic potential of this privileged heterocyclic system.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. daneshyari.com [daneshyari.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-3-methylthieno[3,2-b]pyridine
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the Suzuki-Miyaura cross-coupling of 7-Chloro-3-methylthieno[3,2-b]pyridine. As a heteroaromatic chloride, this substrate presents distinct challenges, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more demanding compared to aryl bromides or iodides.[1][2] This document is structured in a question-and-answer format to directly address common issues, offering troubleshooting advice and optimization strategies to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound shows low to no conversion. What are the most probable causes and how can I fix them?
Low conversion is a frequent challenge with less reactive aryl chlorides.[3] The primary bottleneck is often the initial oxidative addition of the palladium catalyst into the carbon-chlorine bond.[4][5]
Troubleshooting Steps:
-
Catalyst and Ligand Selection is Paramount: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds.[6] A more robust catalytic system is required.
-
Recommended Catalysts & Ligands: The use of bulky, electron-rich phosphine ligands is crucial.[7] These ligands stabilize the active Pd(0) species and promote the challenging oxidative addition step.[5][8] Consider state-of-the-art ligands such as SPhos and XPhos.[7] Often, using a pre-formed catalyst (precatalyst) like SPhos Pd G2 or XPhos Pd G3 can lead to more consistent results by ensuring the rapid generation of the active catalytic species.[9][10][11]
-
Catalyst Loading: For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary. However, it is best to start with a lower loading (1-2 mol%) and increase if needed, as excessive palladium can sometimes lead to side reactions.[12]
-
-
Optimizing the Base and Solvent System: The choice of base and solvent is interdependent and critical for reaction success.
-
Bases: Stronger bases are generally required to facilitate the transmetalation step. While potassium carbonate (K₂CO₃) is a common choice, for sluggish reactions, consider more potent bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13][14][15]
-
Solvents: Polar aprotic solvents are typically used. A mixture of an organic solvent with water is necessary to dissolve the inorganic base and activate the boronic acid for transmetalation.[4][16] Common systems include dioxane/water or toluene/water.
-
-
Reaction Temperature: Elevated temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage. A typical range is 80-110 °C. If the reaction is sluggish at a lower temperature, a gradual increase can significantly improve the reaction rate.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in the Suzuki coupling of this compound.
Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can this be minimized?
The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this unwanted pathway.[1][4][17]
Mitigation Strategies:
-
Rigorous Degassing: The removal of dissolved oxygen from the reaction mixture is the most critical factor in preventing homocoupling. Oxygen can oxidize the active Pd(0) catalyst, hindering the primary catalytic cycle.[1]
-
Recommended Protocol: Before adding the palladium catalyst, subject the mixture of substrates, base, and solvent to a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles. Sparging the solvent with an inert gas for 15-30 minutes prior to use is also highly recommended.
-
-
Controlled Stoichiometry: While a slight excess of the boronic acid (typically 1.1-1.3 equivalents) is often used to drive the reaction to completion, a large excess can increase the rate of homocoupling.
-
Use of Precatalysts: Pd(II) precatalysts are often reduced to the active Pd(0) in situ, sometimes through a process that involves the homocoupling of two boronic acid molecules.[4] Using a well-defined Pd(0) source or a precatalyst designed for rapid generation of Pd(0) can sometimes mitigate this.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Highly active precatalyst for challenging C-Cl bond activation.[18] |
| Ligand | XPhos (as part of precatalyst) | A bulky, electron-rich biaryl phosphine ligand proven for heteroaryl chlorides.[7] |
| Base | K₃PO₄ (2.0 eq.) | A strong, effective base for Suzuki-Miyaura reactions.[2] |
| Solvent | Dioxane/H₂O (4:1 v/v) | A common and effective solvent system for these couplings. |
| Temperature | 100 °C | Ensures sufficient energy for the oxidative addition step. |
| Boronic Acid | 1.2 equivalents | A slight excess to drive the reaction, minimizing excessive homocoupling. |
Q3: My reaction is generating a significant amount of the dehalogenated starting material, 3-methylthieno[3,2-b]pyridine. What is the cause and how can I prevent it?
Hydrodehalogenation is a competing side reaction where the chlorine atom is replaced by a hydrogen atom.[19][20] This can occur through several mechanisms, often involving a palladium-hydride intermediate.[19]
Causes and Prevention Strategies:
-
Source of Hydride: The palladium-hydride species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols) or the base.[4]
-
Solution: Ensure the use of high-purity, anhydrous solvents (when appropriate for the reaction setup). While water is necessary in the solvent mixture, ensure it is deionized and free of impurities.
-
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source (like water), which regenerates the arene corresponding to the boronic acid.[1] This can be particularly problematic with unstable heteroaryl boronic acids.[10][11]
-
Solution: While not directly forming the dehalogenated starting material, this process consumes the coupling partner and can lead to an overall lower yield. Using boronate esters, such as pinacol esters, which are generally more stable, can mitigate this issue.[4] Additionally, minimizing reaction time and temperature can reduce the extent of this decomposition pathway.[1] For particularly sensitive substrates, anhydrous conditions with specific activators may be explored.[21]
-
The Suzuki-Miyaura Catalytic Cycle and Key Side Reactions
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the points where hydrodehalogenation and homocoupling side reactions can occur.
General Experimental Protocol
This procedure provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.2-1.5 eq.)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 eq.)
-
XPhos Pd G3 precatalyst (1-3 mol%)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and potassium phosphate.
-
Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst, followed by anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Final Degassing: Sparge the resulting suspension with a subsurface stream of inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 21. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Chloro-3-methylthieno[3,2-b]pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Chloro-3-methylthieno[3,2-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges that may arise during the multi-step synthesis of this important heterocyclic compound. The guidance provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is typically achieved through a two-stage process:
-
Formation of the Precursor: Synthesis of 3-methylthieno[3,2-b]pyridin-7(4H)-one.
-
Chlorination: Conversion of the pyridinone precursor to the final 7-chloro product.
Each stage presents unique challenges that can impact yield, purity, and scalability. This guide will address potential side reactions and troubleshooting strategies for each of these critical steps.
Experimental Workflow Overview
Caption: General two-stage synthetic workflow for this compound.
II. FAQs and Troubleshooting Guide
Stage 1: Synthesis of 3-Methylthieno[3,2-b]pyridin-7(4H)-one
A common and efficient method for the construction of the initial thiophene ring is the Gewald reaction, a multicomponent reaction that assembles the thiophene core from readily available starting materials.[1][2][3]
Q1: My Gewald reaction for the 2-amino-4-methylthiophene intermediate is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Gewald reaction are a common issue and can often be traced back to several factors.
-
Cause 1: Inefficient Knoevenagel Condensation. The initial step of the Gewald reaction is a Knoevenagel condensation.[1][4] If this equilibrium is unfavorable, the overall yield will be poor.
-
Troubleshooting:
-
Catalyst: Ensure an appropriate basic catalyst is used. Morpholine or triethylamine are commonly employed. The amount of catalyst can be optimized; typically, a catalytic amount is sufficient, but in some cases, stoichiometric amounts may be needed.[5]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, azeotropic removal of water with a Dean-Stark trap (if using a suitable solvent like toluene) can drive the equilibrium towards the product.
-
-
-
Cause 2: Suboptimal Reaction Temperature. The reaction temperature is a critical parameter.
-
Troubleshooting: The optimal temperature can vary depending on the specific substrates and solvent. A typical range is 40-80 °C. It is advisable to screen a range of temperatures to find the optimal conditions for your specific system.[6]
-
-
Cause 3: Incomplete Sulfur Reaction. The addition of elemental sulfur to the enolate intermediate can be slow or incomplete.
-
Troubleshooting:
-
Sulfur Quality: Use finely powdered sulfur to maximize surface area.
-
Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Extended reaction times may be necessary.
-
-
Q2: I am observing significant byproduct formation in my synthesis of the thienopyridinone precursor. What are these impurities and how can I avoid them?
A2: Side reactions can lead to a complex mixture of products, making purification difficult.
-
Side Reaction 1: Formation of Pyridin-2(1H)-ones. Self-condensation of the α,β-unsaturated carbonyl compound used in the subsequent cyclization step can occur, especially at elevated temperatures.[6]
-
Mitigation:
-
Controlled Addition: Add the reagents in a controlled manner to avoid a high concentration of any single reactant.
-
Temperature Optimization: Avoid excessively high temperatures during the cyclization step.
-
-
-
Side Reaction 2: Thorpe-Ziegler Cyclization of Intermediates. If the reaction conditions are not carefully controlled, intramolecular cyclization of nitrile-containing intermediates can lead to undesired products.[7]
-
Mitigation: Careful control of pH and temperature is crucial. The use of a non-nucleophilic base can sometimes prevent this side reaction.
-
Stage 2: Chlorination of 3-Methylthieno[3,2-b]pyridin-7(4H)-one
The conversion of the pyridinone to the 7-chloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or by generating the Vilsmeier reagent in situ from oxalyl chloride and DMF.[8][9]
Q3: My chlorination reaction with POCl₃ is resulting in a low yield of the desired this compound. What could be the problem?
A3: Low yields in this chlorination step are often related to reaction conditions and reagent quality.
-
Cause 1: Incomplete Reaction. The conversion of the pyridinone to the chloro derivative may not be going to completion.
-
Troubleshooting:
-
Temperature and Time: These reactions often require elevated temperatures (e.g., refluxing in POCl₃). Ensure the reaction is heated for a sufficient duration, monitoring by TLC.
-
Excess Reagent: Using an excess of POCl₃ can help drive the reaction to completion. However, this also complicates the workup.
-
-
-
Cause 2: Degradation of Product. The product, this compound, may be unstable under the harsh reaction conditions.
-
Troubleshooting:
-
Minimize Reaction Time: Once the reaction is complete (as determined by TLC), quench the reaction promptly.
-
Temperature Control: While high temperatures are often necessary, excessive heat or prolonged reaction times can lead to decomposition.
-
-
Q4: I am observing impurities in my final product after chlorination. What are the likely side products and how can I minimize them?
A4: The Vilsmeier-Haack and related chlorination reactions can lead to several byproducts.
-
Side Product 1: Dichloro Impurities. Over-chlorination can lead to the formation of dichloro derivatives, although this is less common on the thiophene ring.
-
Mitigation:
-
Stoichiometry: Use a controlled amount of the chlorinating agent.
-
Temperature Control: Avoid excessively high temperatures.
-
-
-
Side Product 2: Formylated Byproducts. When using Vilsmeier-Haack conditions (e.g., oxalyl chloride/DMF or POCl₃/DMF), formylation of the electron-rich thiophene ring can occur as a side reaction.[10]
-
Mitigation:
-
Reaction Conditions: Lowering the reaction temperature can sometimes suppress formylation.
-
Choice of Reagent: If formylation is a persistent issue, using POCl₃ without DMF may be a better option, although this may require harsher conditions.
-
-
Formation of Vilsmeier Reagent and Potential Side Reaction
Caption: Competing pathways of chlorination and formylation during the Vilsmeier-Haack reaction.
Q5: How can I effectively purify the final product, this compound?
A5: Purification is crucial to obtain the product with the desired purity for subsequent applications.
-
Purification Strategy 1: Column Chromatography. This is a standard method for separating the desired product from byproducts and unreacted starting materials.
-
Recommended Solvents: A gradient of ethyl acetate in hexanes is often effective. The exact ratio will depend on the polarity of the impurities.
-
-
Purification Strategy 2: Recrystallization. If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method.
-
Recommended Solvents: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Ethanol or isopropanol are often good starting points.
-
-
Purification Strategy 3: Acid-Base Extraction. The basic nitrogen on the pyridine ring can be protonated. This allows for the separation of the product from non-basic impurities.
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer.
-
Wash the organic layer to remove any remaining product.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the product, which will then precipitate or can be extracted back into an organic solvent.
-
-
III. Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-Methylthieno[3,2-b]pyridin-7(4H)-one (Precursor)
This protocol is based on a modified Gewald reaction followed by cyclization.
-
Step 1: Gewald Reaction.
-
To a solution of acetoacetamide (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine.
-
Add elemental sulfur (1.1 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated 2-amino-3-acetyl-4-methylthiophene by filtration and wash with water.
-
-
Step 2: Cyclization.
-
To a solution of the 2-aminothiophene from the previous step in a suitable solvent (e.g., ethanol), add sodium ethoxide (1.1 eq).
-
Add diethyl malonate (1.1 eq) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 3-methylthieno[3,2-b]pyridin-7(4H)-one.
-
Protocol 2: Synthesis of this compound
This protocol describes the chlorination using phosphorus oxychloride.
-
Place 3-methylthieno[3,2-b]pyridin-7(4H)-one (1.0 eq) in a round-bottom flask.
-
Add phosphorus oxychloride (3-5 eq) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is ~8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Data Summary
| Compound | Molecular Formula | Molecular Weight | Typical Appearance |
| 3-Methylthieno[3,2-b]pyridin-7(4H)-one | C₈H₇NOS | 165.21 g/mol | Off-white to pale yellow solid |
| This compound | C₈H₆ClNS | 183.66 g/mol | White to light brown solid |
V. References
-
troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem. (URL not available)
-
Gewald reaction - Wikipedia. --INVALID-LINK--
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL not available)
-
Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl- 4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxl - SciSpace. (URL not available)
-
(PDF) Synthesis,Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester - ResearchGate. (URL not available)
-
2‐Aminothiophenes by Gewald reaction. - ResearchGate. (URL not available)
-
7-Chlorothieno[3,2-b]pyridine | 69627-03-8 - ChemicalBook. --INVALID-LINK--
-
Gewald Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (URL not available)
-
The Gewald multicomponent reaction - PubMed - NIH. --INVALID-LINK--
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (URL not available)
-
Vilsmeier–Haack reaction - Wikipedia. --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
-
(PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines - ResearchGate. (URL not available)
-
Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PubMed Central. --INVALID-LINK--
-
(PDF) Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][6][11]thiazine-8-carboxylic Acids - ResearchGate. (URL not available)
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity - ResearchGate. (URL not available)
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. --INVALID-LINK--
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents - PubMed. --INVALID-LINK--
-
Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition - ResearchGate. (URL not available)
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. (URL not available)
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. --INVALID-LINK--
-
Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). --INVALID-LINK--
-
p. 331 - Organic Syntheses Procedure. --INVALID-LINK--
-
Specific Solvent Issues with Chlorination - Wordpress. (URL not available)
-
Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones - PubMed. --INVALID-LINK--
-
Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - PubMed. --INVALID-LINK--
-
Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers | Journal of the American Chemical Society. --INVALID-LINK--
-
Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds - MDPI. --INVALID-LINK--
-
Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds - PubMed. --INVALID-LINK--
-
(PDF) Comprehensive monitoring of chlorinated aromatic and heteroaromatic pollutants at sites contaminated by chlorine production processes to inform policy making - ResearchGate. (URL not available)
-
Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection - PubMed. --INVALID-LINK--
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PMC - NIH. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Optimizing Thienopyridine Synthesis
Welcome to the Technical Support Center for Thienopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical class of heterocyclic compounds. Thienopyridines are a cornerstone in medicinal chemistry, most notably as P2Y12 receptor antagonists for antiplatelet therapies.[1] However, their synthesis can present numerous challenges, from low yields to the formation of stubborn impurities.
This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. It is structured to address specific issues you may encounter in the lab, explaining the underlying chemical principles and offering field-proven solutions to enhance the yield, purity, and overall success of your thienopyridine synthesis endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Low Yield and Reaction Inefficiency
Low product yield is one of the most common frustrations in organic synthesis. In the context of thienopyridines, this can often be traced back to suboptimal conditions in key precursor-forming reactions, such as the Gewald synthesis of 2-aminothiophenes, or the subsequent cyclization to form the pyridine ring, often via a Friedländer annulation or a variation thereof.
The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[2][3] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4] Low yields can often be attributed to several factors:
-
Inefficient Knoevenagel-Cope Condensation: This is the initial and often rate-limiting step where the active methylene compound and the carbonyl compound condense.[4]
-
Troubleshooting:
-
Base Selection: The choice of base is critical. While morpholine is commonly used due to its ability to solubilize sulfur, other bases like piperidine, triethylamine, or even solid-supported bases can be more effective depending on the substrates.[5][6] For less reactive ketones, a stronger base might be necessary.
-
Water Removal: This condensation step produces water, which can inhibit the reaction. While not always necessary, particularly in alcoholic solvents, for stubborn reactions, the use of a Dean-Stark apparatus or the addition of a dehydrating agent can be beneficial.
-
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur (S8) can be difficult to dissolve and activate.
-
Troubleshooting:
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.
-
Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be cautious of excessive heat, which can promote side reactions.[7]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in Gewald reactions, in part by efficiently promoting sulfur's involvement.[8]
-
-
-
Steric Hindrance: Bulky substituents on the ketone or aldehyde can impede the reaction.
-
Troubleshooting:
-
Two-Step Procedure: For sterically hindered substrates, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[6]
-
-
The Friedländer synthesis is a classic and effective method for constructing the pyridine ring of the thienopyridine scaffold by reacting a 2-aminothiophene-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group.[9]
-
Catalyst Choice: The reaction is typically catalyzed by acids or bases.
-
Troubleshooting:
-
Acid Catalysis: Lewis acids like ZnCl₂ or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or even iodine can be effective.[10]
-
Base Catalysis: Bases like piperidine, sodium ethoxide, or potassium hydroxide are also commonly used.[9] The choice of catalyst can significantly impact the reaction rate and yield, so screening different catalysts is recommended.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature: High temperatures (150-220 °C) are often required, sometimes without a solvent.[10] If decomposition is an issue, explore lower temperatures with a more active catalyst.
-
Microwave Irradiation: As with the Gewald reaction, microwave assistance can significantly shorten reaction times and improve yields for the Friedländer synthesis.
-
-
II. Side Product Formation and Purity Issues
The formation of side products can complicate purification and significantly reduce the yield of the desired thienopyridine. Understanding the potential side reactions is key to mitigating them.
Regioisomer formation is a common challenge, particularly in Friedländer-type syntheses when using unsymmetrical ketones.
-
Controlling Regioselectivity in Friedländer Annulation:
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence the regioselectivity. For instance, in certain cases, specific amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide high regioselectivity.[11] Varying the conditions from acidic to basic can also alter the preferred reaction pathway.[12]
-
Slow Addition: The slow addition of the ketone to the reaction mixture has been demonstrated to improve regioselectivity in favor of the 2-substituted product.[11]
-
Purification can be hampered by the presence of unreacted starting materials, intermediates, or side products with similar polarities to the desired compound.
-
Common Impurities:
-
In the synthesis of clopidogrel, a well-known thienopyridine, common impurities include the corresponding carboxylic acid (from hydrolysis of the ester), the R-(-)-enantiomer, and an isomeric thienopyridine formed from 3-substituted thiophene starting material.[13]
-
In the Gewald synthesis, unreacted starting materials and the intermediate α,β-unsaturated nitrile are common impurities.
-
-
Purification Strategies:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Screening various solvents is crucial.
-
Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography is the method of choice. A typical procedure would involve:
-
Adsorbent: Silica gel is the most common stationary phase.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent system should be determined by thin-layer chromatography (TLC).
-
-
Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction can be a powerful purification step.
-
III. Starting Materials and Reagents
The quality and nature of your starting materials are fundamental to the success of your synthesis.
The purity of your starting materials is paramount. Impurities in starting materials can lead to the formation of side products that may be difficult to remove, and can also inhibit or poison catalysts. For example, commercially available 2-substituted thiophenes can contain the 3-substituted isomer as an impurity, which can lead to the formation of the corresponding isomeric thienopyridine.[13]
-
Best Practices:
-
Always use reagents from reputable suppliers.
-
If in doubt, purify your starting materials before use (e.g., by distillation or recrystallization).
-
Characterize your starting materials by techniques like NMR to confirm their identity and purity.
-
Data Summary Tables
Table 1: Effect of Base on Gewald Reaction Yield
| Entry | Carbonyl Compound | Active Methylene | Base (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | None | Ethanol/Water | 24 h | No reaction | [14] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate (10) | Ethanol/Water | 30 | 87 | [14] |
| 3 | Cyclohexanone | Malononitrile | Piperidinium borate (15) | Ethanol/Water | 25 | 92 | [14] |
| 4 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | Ethanol/Water | 20 | 96 | [14] |
| 5 | Acetophenone | Malononitrile | Morpholine (catalytic) | Solvent-free | - | High | [5] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis
| Entry | Substrate | Conditions | Time | Yield (%) | Reference |
| 1 | 1,4-dithiane-2,5-diol + Methyl cyanoacetate | Et3N, MeOH, 50°C | - | 55 | [8] |
| 2 | 1,4-dithiane-2,5-diol + Methyl cyanoacetate | Et3N, MeOH, Microwave | 2 min | 82 | [8] |
| 3 | 1,4-dithiane-2,5-diol + Cyanoacetamide | Et3N, MeOH, 50°C | - | 78 | [8] |
| 4 | 1,4-dithiane-2,5-diol + Cyanoacetamide | Et3N, MeOH, Microwave | 2 min | 78 | [8] |
Experimental Protocols
Detailed Protocol for Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a representative example of the Gewald reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ethanol (50 mL).
-
With stirring, add morpholine (8.7 g, 0.1 mol) dropwise to the mixture at room temperature.
-
After the addition is complete, add elemental sulfur (3.2 g, 0.1 g-atom) in one portion.
-
Heat the reaction mixture to reflux with continuous stirring for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (200 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Detailed Protocol for Friedländer Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol is a general example of the Friedländer annulation.
Materials:
-
2-amino-3-formylthiophene
-
Diethyl malonate
-
Piperidine
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-3-formylthiophene (1.41 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Diagrams of Key Processes
Caption: Workflow of the Gewald Reaction for 2-aminothiophene synthesis.
Caption: General workflow of the Friedländer annulation for thienopyridine synthesis.
Caption: Troubleshooting decision tree for low yield in thienopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. d-nb.info [d-nb.info]
Preventing homocoupling in Suzuki reactions of thienopyridines
A Guide to Minimizing Homocoupling and Optimizing C-C Bond Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the most common challenges in the Suzuki-Miyaura cross-coupling of thienopyridine derivatives: the prevention of undesired boronic acid homocoupling. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot and optimize your specific thienopyridine coupling reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a thienopyridine Suzuki reaction, and why is it a significant problem?
A1: Homocoupling is a prevalent side reaction where two molecules of your thienopyridine boronic acid (or its ester derivative) react with each other to form a symmetrical bithienopyridine. This is highly undesirable for several reasons:
-
Reduced Yield: It consumes your valuable thienopyridine starting material, directly lowering the yield of your desired cross-coupled product.[1]
-
Complicated Purification: The homocoupled byproduct often has a similar polarity and molecular weight to the target molecule, making chromatographic separation difficult and time-consuming.
-
Catalyst Consumption: The pathways leading to homocoupling can consume the active palladium catalyst, stalling the desired reaction.
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A2: Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[2][3]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must first be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction before the main catalytic cycle is established.[1]
Q3: Are thienopyridines particularly susceptible to homocoupling or other side reactions?
A3: Yes, heteroaromatic systems like thienopyridines can present unique challenges. The Lewis basic nitrogen and sulfur atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] Furthermore, the electronic properties of the thienopyridine ring can influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). If the desired cross-coupling is slow, side reactions like homocoupling can become more competitive. The specific isomer of thienopyridine (e.g., thieno[2,3-b]pyridine vs. thieno[3,2-b]pyridine) can also affect reactivity due to differences in electron density and steric hindrance around the reaction site.[5]
Q4: How does the choice of palladium source, Pd(0) vs. Pd(II), impact homocoupling?
A4: The choice of palladium source has a direct impact on the propensity for homocoupling.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often air-stable and convenient to handle. However, they require an in situ reduction to the active Pd(0) species to initiate the catalytic cycle. This reduction step can be mediated by the homocoupling of the boronic acid, leading to an initial burst of byproduct formation.[1]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources are already in the active oxidation state and do not require a reductive activation step involving the boronic acid. Using a Pd(0) source can therefore significantly reduce the amount of homocoupling that occurs at the start of the reaction.[6] However, some Pd(0) sources can be less stable to air and moisture.
Troubleshooting Guide: Excessive Homocoupling Observed
If you are observing significant amounts of the homocoupled bithienopyridine byproduct in your reaction, use this guide to diagnose and resolve the issue.
Issue 1: High Levels of Homocoupling Byproduct
This is the most common issue and can often be addressed by systematically evaluating your reaction parameters.
Caption: Troubleshooting workflow for minimizing homocoupling.
In-Depth Solutions & Scientific Rationale
Rigorous Exclusion of Oxygen
-
Problem: As discussed, oxygen is a primary culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst.[2][3] Even trace amounts of oxygen can have a significant impact.
-
Solution: Ensure your reaction setup is truly anaerobic.
-
Solvent Degassing: Degas your solvent(s) thoroughly before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can also work.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox. Simply flushing the headspace of the flask is often insufficient.
-
Choice of Palladium Catalyst and Ligand
-
Problem: The nature of the catalyst and its coordinating ligand dictates the kinetics of the catalytic cycle. For heteroaromatic substrates like thienopyridines, catalyst deactivation can be an issue, and a slow reductive elimination step can allow side reactions to compete.
-
Solution:
-
Palladium Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step that can cause homocoupling.[6]
-
Ligand Selection: The ligand is crucial. Bulky, electron-rich phosphine ligands are often highly effective for Suzuki couplings of heteroaromatic compounds. These ligands promote the rate-limiting reductive elimination step, which disfavors the pathways leading to homocoupling. They also help to stabilize the Pd(0) center and prevent catalyst decomposition.[7] Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos) or other electron-rich phosphines.
-
| Entry | Ligand | Catalyst Precursor | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Byproduct (%) |
| 1 | PPh₃ | Pd(OAc)₂ | 45 | 30 |
| 2 | dppf | PdCl₂(dppf) | 65 | 15 |
| 3 | SPhos | Pd₂(dba)₃ | 92 | <5 |
| 4 | XPhos | XPhos Pd G3 | 95 | <2 |
Data is representative and compiled from typical results for challenging heteroaryl couplings.
Optimizing the Base and Solvent System
-
Problem: The base is essential for activating the boronic acid for the transmetalation step.[8] An inappropriate base can lead to slow transmetalation, giving more time for homocoupling to occur. The solvent affects the solubility of all components, including the base, which can impact reaction rates.
-
Solution:
-
Base Selection: For thienopyridine substrates, moderately strong inorganic bases are often effective. K₃PO₄ and Cs₂CO₃ are excellent starting points. Weaker bases like Na₂CO₃ may not be sufficient to promote efficient transmetalation, leading to lower yields and more side products.
-
Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used. The water helps to solubilize the inorganic base. However, for sensitive heteroaryl boronic acids, anhydrous conditions might be beneficial to prevent protodeboronation (hydrolysis of the C-B bond).[4]
-
Reaction Temperature and Concentration
-
Problem: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rates of side reactions, including homocoupling and substrate/product decomposition.
-
Solution:
-
Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It is often better to run a reaction for a longer time at a lower temperature (e.g., 80 °C) than for a shorter time at a very high temperature (e.g., 120 °C).
-
Slow Addition: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. If homocoupling is persistent, consider a slow addition of the thienopyridine boronic acid solution to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low, disfavoring the side reaction.
-
Visualizing the Mechanism: Catalytic Cycles
Understanding the desired catalytic cycle and the competing homocoupling pathway is key to rational optimization.
Caption: Desired Suzuki cycle vs. the competing homocoupling pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothienopyridine with an Arylboronic Acid
This protocol is a robust starting point and may require optimization for your specific substrates.
Materials:
-
Bromothienopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: XPhos Pd G3 (1–3 mol%)
-
Base: K₃PO₄ (2.0–3.0 equiv), finely ground
-
Solvent: Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothienopyridine (e.g., 0.5 mmol), the arylboronic acid (0.6 mmol), K₃PO₄ (1.0 mmol), and the XPhos Pd G3 catalyst (0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 2.0 mL of 1,4-dioxane and 0.2 mL of water) via syringe under a positive pressure of argon.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure cross-coupled thienopyridine.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Addressing Protodeborylation in Thienopyridine Suzuki-Miyaura Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura cross-coupling of thienopyridine boronic acids. Thienopyridines are privileged scaffolds in drug discovery, but their coupling can be plagued by a yield-destroying side reaction: protodeborylation. This document provides in-depth, field-proven insights to diagnose, troubleshoot, and overcome this common obstacle.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational concepts of protodeborylation in the context of thienopyridine building blocks.
Q1: What is protodeborylation and why is it such a critical issue?
A1: Protodeborylation, or protodeboronation, is an undesired chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction consumes your thienopyridine boronic acid, converting it into the corresponding simple thienopyridine. This directly reduces the concentration of your nucleophilic partner, leading to low yields of the desired biaryl product and generating a difficult-to-remove byproduct.[2][3]
Q2: What makes thienopyridine boronic acids particularly susceptible to this reaction?
A2: Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like thienopyridines, are notoriously unstable.[4][5] Several factors contribute to this heightened susceptibility:
-
pH Sensitivity: The mechanism of protodeborylation is highly dependent on pH.[1] Both acid- and base-catalyzed pathways exist. For thienylboronic acids, decomposition is often accelerated at a pH above 10, which is common for many Suzuki coupling conditions.[6]
-
Zwitterionic Intermediates: Basic heteroaromatic boronic acids can form zwitterionic species in neutral pH ranges. These zwitterions can be highly reactive and undergo rapid, unimolecular C-B bond fragmentation, leading to protodeborylation.[1]
-
Reaction Kinetics: If the desired Suzuki-Miyaura coupling is slow, the competing and often faster protodeborylation reaction becomes the dominant pathway, consuming the starting material before it can couple.[7][8]
Q3: How can I quickly diagnose if protodeborylation is the main cause of my low yield?
A3: Diagnosis is typically straightforward. Analyze your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR. The key piece of evidence is the presence of a significant amount of the de-borylated thienopyridine byproduct (the parent heterocycle) alongside unreacted aryl halide and a low yield of your target molecule.[3]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide is structured around common experimental observations to help you pinpoint the cause and implement an effective solution.
Observation: Low yield of the desired product with significant formation of the de-borylated thienopyridine byproduct.
This is the classic signature of protodeborylation outcompeting the productive cross-coupling reaction. The root cause can usually be traced to one or more of the following factors.
Probable Cause 1: Inappropriate Base Selection
-
The "Why": The base is essential for the Suzuki-Miyaura catalytic cycle, as it facilitates the formation of a more nucleophilic boronate 'ate' complex ([ArB(OH)₃]⁻), which is required for transmetalation.[9] However, this same boronate intermediate is often the key species involved in base-catalyzed protodeborylation.[1][10] Strong bases like NaOH or KOH in aqueous media can accelerate the formation of this reactive intermediate, thereby increasing the rate of protodeborylation.[3]
-
The Solution: Switch to a milder, non-hydroxide base. The goal is to find a base strong enough to promote transmetalation but not so aggressive that it overwhelmingly favors protodeborylation.
Table 1: Comparison of Common Bases for Mitigating Protodeborylation
Base Type Common Issues Recommended Application NaOH, KOH Strong, Hydroxide High aqueous basicity; often accelerates protodeborylation significantly. Generally not recommended for sensitive heteroaryl boronic acids. K₂CO₃, Cs₂CO₃ Moderate, Carbonate Generally a good starting point. Cs₂CO₃ is more soluble and often more effective but also more expensive. Excellent choice for many systems. Consider anhydrous conditions with Cs₂CO₃.[2] K₃PO₄ Moderate, Phosphate Often provides a good balance of reactivity and suppression of side reactions. A go-to base for challenging couplings. Highly recommended for sensitive substrates like thienopyridines.[3] | KF, CsF | Weak, Fluoride | Can be effective, particularly in anhydrous conditions. | Useful in specific cases, especially with organotrifluoroborates.[11] |
Probable Cause 2: Suboptimal Catalyst System or Ligand Choice
-
The "Why": The rate of the desired coupling reaction is paramount. A highly active and efficient catalyst system can accelerate the Suzuki-Miyaura reaction to the point where it effectively out-competes the slower protodeborylation pathway.[4] Conversely, a sluggish catalyst gives the boronic acid ample time to decompose. Paradoxically, while bulky phosphine ligands are often used to promote challenging couplings, recent studies have shown they can also accelerate palladium-catalyzed protodeborylation.[3][12]
-
The Solution:
-
Use a Modern Pre-catalyst: Employ highly active, well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These systems rapidly generate the active Pd(0) species, initiating the catalytic cycle quickly and minimizing the time the boronic acid is exposed to harsh conditions.[4][8]
-
Ligand Screening: If you suspect ligand-promoted decomposition, consider screening less sterically demanding ligands. There is a known correlation between the steric bulk of the ligand and the rate of protodeborylation.[12]
-
Probable Cause 3: Presence of a Proton Source (Water)
-
The "Why": Protodeborylation requires a proton source to cleave the C-B bond.[1] While many Suzuki protocols use aqueous co-solvents, an excessive amount of water can be detrimental, especially with sensitive substrates.[2]
-
The Solution:
-
Minimize Water: Reduce the proportion of water in your solvent system (e.g., move from 4:1 Dioxane/H₂O to 10:1).
-
Use Anhydrous Conditions: For extremely sensitive substrates, switching to fully anhydrous conditions can be highly effective. Use rigorously dried solvents and consider adding molecular sieves. This is often paired with bases like Cs₂CO₃ or K₃PO₄.[3]
-
Section 3: Advanced Strategies & Protocols: The "Slow-Release" Approach
When optimizing the base, catalyst, and solvent is insufficient, the most robust strategy is to avoid using the free boronic acid altogether. The "slow-release" approach utilizes more stable boronic acid surrogates that hydrolyze in situ to generate a low, steady-state concentration of the reactive boronic acid. This ensures the boronic acid is consumed by the catalyst faster than it can decompose.[1][11]
Table 2: Comparison of Boronic Acid Surrogates
| Surrogate | Structure | Stability | Release Conditions | Pros | Cons |
|---|---|---|---|---|---|
| Pinacol Ester | R-B(pin) | Good | Basic aqueous conditions | Commercially available, easy to handle.[13] | Can be slow to hydrolyze; sometimes insufficient to overcome rapid protodeborylation.[9] |
| MIDA Boronate | R-B(MIDA) | Excellent | Slow hydrolysis with mild aqueous base (e.g., K₃PO₄).[1] | Very stable, crystalline solids. Ideal for multi-step synthesis and iterative coupling. | Requires an extra synthetic step to prepare. |
| Trifluoroborate Salt | [R-BF₃]K | Very Good | Requires hydrolysis (often base-mediated) to the boronic acid.[11] | Highly stable, crystalline solids. Often show good reactivity. | Stoichiometry of base can be critical; fluoride can interact with the catalyst.[14] |
Workflow Diagram: The Slow-Release Strategy
Below is a conceptual workflow illustrating how MIDA boronates are used to mitigate protodeborylation.
Caption: Workflow for using MIDA esters to prevent protodeborylation.
Protocol: Suzuki-Miyaura Coupling Using a Thienopyridine MIDA Boronate
This protocol provides a robust starting point for coupling sensitive thienopyridine MIDA boronates.
Materials:
-
Thienopyridine MIDA boronate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%) or a suitable pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
SPhos or XPhos ligand (4.4 mol% if using Pd(OAc)₂)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
Solvent: 1,4-Dioxane and H₂O (e.g., 5:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the thienopyridine MIDA boronate, aryl halide, K₃PO₄, palladium source, and ligand.
-
Inerting: Seal the vial with a septum cap and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water. Add the solvent mixture to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated heating block set to 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Mechanistic Overview & Troubleshooting Logic
Understanding the competing pathways is key to effective troubleshooting. The desired Suzuki-Miyaura cycle must be faster than the protodeborylation pathway.
Diagram: Competing Catalytic Cycles
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Stability of 7-Chloro-3-methylthieno[3,2-b]pyridine Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Chloro-3-methylthieno[3,2-b]pyridine derivatives. This resource is designed to provide expert insights and practical solutions to the stability challenges frequently encountered with this important heterocyclic scaffold. Our goal is to move beyond simple instructions, offering a deep dive into the causal mechanisms behind degradation and providing robust, self-validating protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
The thieno[3,2-b]pyridine core is susceptible to several degradation pathways, primarily driven by the electronic properties of its fused ring system. The thiophene ring is electron-rich, making it a target for electrophilic attack and oxidation, while the pyridine ring is electron-deficient.[1] The most common degradation routes observed in related thienopyridine compounds, such as Clopidogrel and Prasugrel, are oxidative.[2][3]
Key pathways include:
-
Oxidation: This is the most significant concern. The sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring are both susceptible to oxidation. Common oxidative degradants include N-oxides and products of thiophene ring oxidation.[2][4]
-
Formation of endo-Iminium Species: The carbon atom that bridges the thiophene and nitrogen-containing ring is highly susceptible to oxidation, which can lead to the formation of iminium species.[2]
-
Hydrolysis: Depending on the nature of the substituents on the core scaffold, ester or amide groups can be liable to hydrolysis under acidic or basic conditions.
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to UV and visible light, leading to complex degradation profiles. Photostability testing is a standard requirement under ICH guidelines.[5][6]
Q2: What are the most critical experimental factors influencing the stability of these compounds?
Several environmental and experimental factors can significantly impact the stability of this compound derivatives. Proactive control of these factors is essential for reproducible results.
-
Atmosphere (Oxygen): Given the high susceptibility to oxidation, exposure to atmospheric oxygen is a primary driver of degradation.[2][4]
-
pH of Solutions: The stability of the compound in solution can be highly pH-dependent, especially if there are hydrolyzable functional groups present. Acidic or basic conditions can catalyze degradation.[5]
-
Light Exposure: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.[6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storage at appropriate, controlled temperatures is crucial.[7]
-
Presence of Oxidizing Agents: Trace amounts of peroxides in solvents (e.g., older ethers or THF) or other oxidizing reagents can rapidly degrade these compounds.[4]
Q3: Why are forced degradation studies essential when working with a new this compound derivative?
Forced degradation (or stress testing) is a cornerstone of pharmaceutical development and is mandated by regulatory bodies like the ICH.[2][5] These studies involve intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.
The rationale is multi-fold:
-
Identify Likely Degradants: It provides a predictive look at the degradation products that could form under long-term storage conditions.[8]
-
Elucidate Degradation Pathways: Understanding how a molecule degrades allows for the development of more stable formulations and the selection of appropriate storage conditions.[5][8]
-
Develop Stability-Indicating Methods: A crucial outcome is the development and validation of an analytical method (typically HPLC) that can accurately separate and quantify the intact parent compound from all its potential degradation products.[4][8] This ensures that a loss in the parent peak is accounted for by a corresponding increase in degradant peaks, a concept known as mass balance.
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: I'm seeing new, unexpected peaks in my HPLC chromatogram during routine analysis or short-term storage. What are they and what should I do?
Likely Cause: This is a classic sign of on-bench or short-term degradation, most likely due to oxidation or hydrolysis. The electron-rich thienopyridine core is prone to react with atmospheric oxygen, especially if dissolved in solution.[2]
Troubleshooting Workflow:
References
- 1. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 8. biomedres.us [biomedres.us]
Troubleshooting low yield in palladium-catalyzed amination of 7-chlorothienopyridine
Welcome to the technical support center for troubleshooting palladium-catalyzed amination reactions, with a specific focus on challenging heteroaromatic substrates like 7-chlorothienopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low yields, in their C-N cross-coupling experiments. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you to diagnose problems and rationally design solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of 7-chlorothienopyridine failing or giving low yields?
A1: Low yields in the amination of 7-chlorothienopyridine, an electron-rich heteroaromatic chloride, are often multifactorial. Key reasons include:
-
Difficult Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[1][2] The electron-rich nature of the thienopyridine ring can further decelerate this step.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like heteroaryl chlorides, sterically hindered and electron-rich phosphine ligands are often necessary to promote oxidative addition and subsequent reductive elimination.[3][4]
-
Catalyst Deactivation: The active Pd(0) catalyst can be prone to deactivation through aggregation into palladium black or through the formation of stable, off-cycle complexes.[5]
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and outcome.[6][7][8] An unsuitable combination can lead to poor solubility, slow deprotonation of the amine, or catalyst inhibition.
-
Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can poison the catalyst.
Q2: Which palladium precursor and ligand combination is best for this substrate?
A2: There is no single "best" combination, as the optimal choice is substrate-dependent.[3] However, for electron-rich heteroaryl chlorides, advanced catalyst systems are required.
-
Palladium Precursors: Pre-catalysts, such as G3 or G4 palladacycles, are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][9] They offer better control over the formation of the active catalytic species.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are the standard for these challenging couplings. Consider ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig (e.g., Josiphos-type) families.[3][10] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for amination of heteroaryl chlorides, sometimes allowing for reactions at room temperature.[11][12]
Q3: What is the role of the base, and which one should I use?
A3: The base is crucial for deprotonating the amine-palladium complex to form the palladium amide intermediate, which precedes reductive elimination.[1][13]
-
Common Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and are effective but can be problematic for substrates with base-sensitive functional groups.[1]
-
Weaker Inorganic Bases: For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[14]
-
Solubility: The physical properties of the base matter. Poorly soluble inorganic bases can lead to reproducibility issues. Grinding the base or adding Celite can sometimes improve performance by increasing surface area.[14] The choice of solvent also influences the base's effectiveness; for instance, nonpolar solvents generally require an anionic base to facilitate the reaction.[6][7]
Q4: Can I run this reaction open to the air?
A4: Generally, no. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation. It is standard practice to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.[2] While some modern, highly robust pre-catalysts show tolerance to air, assuming aerobic conditions are acceptable is a significant risk for this type of transformation.[10]
Section 2: Troubleshooting Guide for Low Yield
This section provides a systematic approach to diagnosing and solving low-yield issues. Start with the most common and easily correctable problems first.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Issue 1: No Reaction or Very Low Conversion
-
Symptom: TLC or LCMS analysis shows primarily unreacted 7-chlorothienopyridine.
-
Probable Cause: Failure of the rate-limiting oxidative addition step. Aryl chlorides are notoriously difficult to activate.[2][10] The catalyst may also be inactive from the start due to impurities.
-
Diagnostic Questions & Solutions:
-
Is your catalyst system potent enough? For aryl chlorides, a first-generation ligand like P(o-tol)₃ is often insufficient.[3]
-
Are your solvent and reagents rigorously dry and oxygen-free? Trace water can lead to hydrodehalogenation, and oxygen will deactivate the Pd(0) catalyst.
-
Action: Use a freshly distilled/dried and thoroughly degassed solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Ensure all reagents are anhydrous.
-
-
Is the temperature high enough? While some modern catalysts work at room temperature, many aminations of aryl chlorides require elevated temperatures (80-120 °C) to drive the oxidative addition.[1][11]
-
Action: Incrementally increase the reaction temperature, monitoring for decomposition.
-
-
Issue 2: Reaction Stalls or Incomplete Conversion
-
Symptom: The reaction proceeds initially but stops before the starting material is fully consumed.
-
Probable Cause: Catalyst deactivation during the reaction. This can happen via several pathways.
-
Diagnostic Questions & Solutions:
-
Is palladium black precipitating? This is a classic sign of catalyst aggregation and deactivation.[5]
-
Action: The ligand-to-palladium ratio may be too low. While a 1:1 to 2:1 L:Pd ratio is common, increasing it slightly may help stabilize the active species. A different, more sterically shielding ligand may also prevent aggregation.
-
-
Could an inhibitory species be forming? In some cases, the product itself or a byproduct can coordinate too strongly to the palladium center, creating a stable resting state and inhibiting turnover.[7][14]
-
Action: This is a complex issue. Changing the ligand or solvent may alter the stability of these off-cycle species.[7] Analysis of the catalyst resting state via techniques like ³¹P NMR could provide insight but is often beyond the scope of a typical synthesis lab. A more practical approach is to screen different ligand classes.
-
-
Issue 3: Significant Side Product Formation
-
Symptom: The desired product is formed, but the yield is compromised by one or more major side products.
-
Probable Cause: Competing reaction pathways are active under the current conditions.
-
Common Side Products & Solutions:
-
Hydrodehalogenation (Ar-Cl → Ar-H): The chloro group is replaced by hydrogen.
-
Cause: This can occur via β-hydride elimination from the palladium-amido intermediate, especially with primary amines, or from reactions involving trace water.[3]
-
Action: Use a bulkier ligand to disfavor β-hydride elimination. Ensure strictly anhydrous conditions. Sometimes, a weaker base like K₃PO₄ is less prone to promoting this side reaction.
-
-
Product Diarylation (for primary amines): The desired primary amine product (ArNHR) reacts with another molecule of Ar-Cl to form a diarylamine (Ar₂NR).
-
Cause: The product amine can be more nucleophilic than the starting amine, leading to a second coupling.
-
Action: Use a slight excess of the starting amine. Lowering the reaction temperature or using a ligand designed for selective monoarylation can also help.[15]
-
-
Section 3: Experimental Protocols & Data
Optimized Starting Protocol for Amination of 7-Chlorothienopyridine
This protocol provides a robust starting point. Optimization will likely be necessary based on the specific amine coupling partner.
Materials:
-
7-chlorothienopyridine (1 equivalent)
-
Amine (1.2 equivalents)
-
XPhos Pd G3 Pre-catalyst (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene or dioxane (0.1 M concentration relative to the aryl chloride)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the 7-chlorothienopyridine, amine (if solid), XPhos Pd G3 pre-catalyst, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 1: Condition Screening Guide
| Parameter | Initial Condition | Alternative 1 (More Forcing) | Alternative 2 (Milder) | Rationale & Notes |
| Pd Source/Ligand | XPhos Pd G3 | RuPhos Pd G3 | tBuBrettPhos Pd G4 | RuPhos is often more active for heteroaryl chlorides. BrettPhos can be effective for sterically hindered couplings.[10][16] |
| Base | NaOtBu | LHMDS | K₃PO₄ | LHMDS is a stronger, non-coordinating base. K₃PO₄ is suitable for base-sensitive functional groups.[1][14] |
| Solvent | Toluene | Dioxane | t-Amyl alcohol | Dioxane has better solvating properties for some salts. Alcohols can sometimes accelerate reactions but may also participate in side reactions.[8][14] |
| Temperature | 100 °C | 120 °C | 80 °C | Higher temperatures accelerate oxidative addition but can increase byproduct formation.[1] |
The Buchwald-Hartwig Catalytic Cycle & Common Pitfalls
The following diagram illustrates the key steps of the catalytic cycle and where problems can arise.
Caption: The Buchwald-Hartwig amination cycle and key failure points.
References
- 1. jk-sci.com [jk-sci.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. escholarship.org [escholarship.org]
- 16. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 7-Chloro-3-methylthieno[3,2-b]pyridine Intermediates
Welcome to the technical support center for the synthesis of 7-Chloro-3-methylthieno[3,2-b]pyridine and its key intermediates. This guide is designed for researchers, chemists, and process development professionals engaged in the scalable production of this vital pharmaceutical building block. Our focus is on providing practical, field-tested insights to overcome common experimental hurdles, ensuring efficiency, purity, and scalability.
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis, while well-documented, presents challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.
Overview of a Scalable Synthetic Pathway
A robust and frequently employed strategy for the synthesis of this compound involves the construction of the thiophene ring onto a pre-functionalized pyridine core. The key transformation is the chlorination of a thieno[3,2-b]pyridinone intermediate. This multi-step process is designed for scalability and control over impurity profiles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and solve common problems.
Issue 1: Low Yield During Thiophene Ring Formation & Cyclization
Question: My initial cyclization to form the 3-Methylthieno[3,2-b]pyridin-7(4H)-one intermediate is inefficient, with significant starting material remaining or multiple side products observed. What are the likely causes?
Answer: This is a critical stage where reaction conditions must be meticulously controlled. The causality behind low yields can typically be traced to one of several factors:
-
Base Selection and Stoichiometry: The intramolecular cyclization (a Dieckmann-type condensation) is base-mediated.
-
Insight: Using a base that is too weak (e.g., K₂CO₃) may not sufficiently deprotonate the active methylene group, leading to an incomplete reaction. Conversely, an overly strong base or excess stoichiometry can promote side reactions, such as hydrolysis of ester groups or polymerization.
-
Solution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are often effective. Use 1.05 to 1.2 equivalents to ensure complete reaction while minimizing side products. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
-
-
Temperature Control: These reactions can be exothermic.
-
Insight: A runaway temperature can lead to the formation of undesired isomers and decomposition products.
-
Solution: Maintain the recommended reaction temperature, often starting at 0°C during base addition and then allowing the reaction to slowly warm to room temperature or be gently heated to drive completion. For large-scale reactions, ensure adequate reactor cooling capacity.
-
-
Purity of Starting Materials: The purity of the pyridinethione precursor is paramount.
-
Insight: Impurities from the previous step can interfere with the base and inhibit the cyclization. Residual water is particularly detrimental as it will consume the base and can hydrolyze intermediates.
-
Solution: Ensure starting materials are thoroughly dried and characterized (e.g., by ¹H NMR, melting point) before use.
-
Issue 2: Incomplete Chlorination of the Pyridinone Intermediate
Question: I am struggling to convert 3-Methylthieno[3,2-b]pyridin-7(4H)-one to the final 7-Chloro product. My crude reaction mixture shows a mix of starting material and product.
Answer: The conversion of the pyridinone (a lactam) to the chloro-pyridine is a robust but sensitive dehydration/chlorination reaction. Incomplete conversion is a frequent challenge.
| Parameter | Common Cause of Failure | Recommended Solution & Rationale |
| Chlorinating Agent | Insufficient reactivity or degradation of the agent. | Use phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF. Alternatively, a Vilsmeier-Haack type reagent formed from oxalyl chloride and DMF can be highly effective at lower temperatures.[3] |
| Reaction Temperature | Too low for reaction kinetics or too high, causing decomposition. | For POCl₃, reflux is typically required (around 110°C). The reaction needs sufficient thermal energy to proceed. Monitor for product formation and potential charring, which indicates the temperature is too high. |
| Anhydrous Conditions | Presence of water quenches the chlorinating agent. | The pyridinone starting material must be completely dry. Perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled POCl₃ or high-purity oxalyl chloride. |
| Work-up Procedure | Premature hydrolysis of the product back to the starting material. | After the reaction is complete, the excess POCl₃ must be carefully quenched. This is often done by slowly adding the reaction mixture to ice water. The pH must be carefully adjusted with a base (e.g., NaOH or NaHCO₃ solution) to be neutral or slightly basic before extraction to ensure the chloro product is stable. |
Below is a decision tree to systematically troubleshoot this critical step.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
Technical Support Center: Refinement of Purification Methods for Thienopyridine Isomers
Welcome to the Technical Support Center for the purification of thienopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of these critical pharmaceutical compounds. Thienopyridines, such as the antiplatelet agent clopidogrel, often exist as isomers, where subtle differences in their three-dimensional structure can lead to significant variations in therapeutic activity and potential side effects.[1] Therefore, achieving high enantiomeric purity is not just a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy.[2]
This resource moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and hurdles faced when purifying thienopyridine isomers.
Q1: Why is the separation of thienopyridine isomers so critical?
A1: Thienopyridine drugs often contain a chiral center, meaning they can exist as enantiomers—mirror-image isomers that are non-superimposable.[3] These enantiomers can have markedly different pharmacological and toxicological profiles. For instance, the therapeutic effect of clopidogrel is attributed almost entirely to its S-enantiomer.[4] The R-enantiomer is inactive and its presence can contribute to the metabolic load without providing any benefit.[5] Regulatory bodies like the FDA now strongly recommend that the active enantiomer of a chiral drug be marketed, necessitating their effective separation.[2]
Q2: What are the primary methods for separating thienopyridine isomers?
A2: The most common and effective methods for separating thienopyridine isomers include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, using supercritical CO2 as the primary mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced solvent consumption.[7][8][9]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[5]
-
Preparative Thin-Layer Chromatography (TLC): While less common for large-scale purification, preparative TLC with a chiral stationary phase can be useful for small-scale separations and analytical method development.[10]
Q3: My chiral HPLC method is not providing baseline separation of the enantiomers. What should I try first?
A3: If you are not achieving baseline separation, consider the following initial troubleshooting steps:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition, such as the ratio of organic modifier (e.g., ethanol, isopropanol) to the nonpolar solvent (e.g., heptane or hexane) in normal-phase chromatography, can significantly impact selectivity.[11]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
Vary the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with temperatures both above and below ambient to see if it improves separation.[12]
-
Try a Different Chiral Stationary Phase (CSP): The selection of the CSP is crucial. If a particular CSP is not effective, one with a different chiral selector (e.g., polysaccharide-based vs. protein-based) may provide the necessary selectivity.[11]
Q4: I'm observing poor peak shape (e.g., tailing or fronting) in my chromatogram. What could be the cause?
A4: Poor peak shape is often indicative of secondary interactions or issues with the analytical setup. Consider these possibilities:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Inappropriate Mobile Phase Additives: For basic compounds like many thienopyridines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape by minimizing interactions with residual acidic sites on the silica support of the CSP.[12]
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Following the manufacturer's cleaning protocol or replacing the column may be necessary.
-
System Dead Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[13][14]
Troubleshooting Guides
This section provides more detailed, in-depth guidance on specific challenges you may encounter during the purification of thienopyridine isomers.
Guide 1: Optimizing Chiral HPLC Separations
Problem: Inadequate Resolution (Rs < 1.5)
Inadequate resolution is a common challenge in chiral separations. The following workflow can help you systematically address this issue.
Workflow for Improving Chiral HPLC Resolution
Caption: A systematic workflow for troubleshooting and improving the resolution of enantiomers in chiral HPLC.
Step-by-Step Protocol: Mobile Phase Optimization
-
Initial Assessment: Begin with a standard mobile phase, for example, 90:10 heptane:isopropanol for a normal-phase separation on a polysaccharide-based CSP.
-
Vary the Modifier Percentage: Systematically vary the percentage of the organic modifier (isopropanol in this case) in increments of 2-5%. For example, test 85:15, 90:10, and 95:5 heptane:isopropanol. A lower percentage of the polar modifier generally increases retention time and can improve resolution.
-
Change the Organic Modifier: If varying the percentage is insufficient, switch to a different alcohol modifier. Ethanol is a common alternative to isopropanol and can offer different selectivity.
-
Introduce Additives: For basic thienopyridines, adding a small amount (e.g., 0.1%) of an amine like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution by masking active sites on the stationary phase.[12] For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA) might be beneficial.[12]
-
Data Analysis: Compare the chromatograms from each condition, focusing on the resolution (Rs), selectivity (α), and analysis time. A resolution value of ≥ 1.5 is generally desired for baseline separation.
Guide 2: Addressing Poor Peak Asymmetry
Problem: Tailing or Fronting Peaks
Poor peak shape can compromise both qualitative and quantitative analysis.
Troubleshooting Poor Peak Shape
Caption: A decision tree for diagnosing and resolving common peak shape issues in chromatography.
Guide 3: Supercritical Fluid Chromatography (SFC) for Thienopyridine Isomer Separation
SFC is an increasingly popular technique for chiral separations due to its speed and reduced environmental impact.[7][8][9]
FAQ for SFC
Q: When should I consider using SFC instead of HPLC?
A: SFC is particularly advantageous for:
-
High-throughput screening: Its fast equilibration times and rapid separations make it ideal for screening multiple columns and mobile phases.[8]
-
Preparative scale purification: The low viscosity of supercritical CO2 allows for higher flow rates without excessive backpressure. Additionally, the CO2 is easily removed post-collection, simplifying sample workup.
-
"Green" chemistry initiatives: SFC significantly reduces the consumption of organic solvents.[9]
Troubleshooting Common SFC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Inappropriate co-solvent or additive. | For basic thienopyridines, methanol with an amine additive (e.g., isopropylamine) is often effective.[15] |
| Low Solubility in CO2/Co-solvent | The compound may be precipitating in the system. | Increase the percentage of the organic co-solvent (e.g., methanol). Increase the backpressure to maintain a supercritical state. |
| Inconsistent Retention Times | Fluctuations in pressure or temperature. | Ensure the system is properly equilibrated and that the backpressure regulator is functioning correctly. |
| Poor Resolution | Suboptimal co-solvent, additive, or column. | Screen different co-solvents (methanol, ethanol, acetonitrile) and additives. Test a range of chiral stationary phases. |
Guide 4: Diastereomeric Crystallization
This classical resolution technique remains a viable option, particularly for large-scale separations.
Protocol: Diastereomeric Salt Formation and Crystallization
-
Selection of a Resolving Agent: Choose a chiral acid (for a basic thienopyridine) or a chiral base (for an acidic thienopyridine) that is readily available in high enantiomeric purity and is inexpensive. Common examples include tartaric acid derivatives or chiral amines.
-
Salt Formation: Dissolve the racemic thienopyridine in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir until a salt is formed, which may precipitate or remain in solution.
-
Crystallization: The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other. This often requires screening various solvents and solvent mixtures. Techniques like slow cooling, solvent evaporation, or vapor diffusion can be employed to induce crystallization.[16]
-
Isolation and Analysis: Isolate the crystals by filtration. Analyze the enantiomeric purity of the crystallized diastereomer by a suitable method (e.g., chiral HPLC) after liberating the free thienopyridine by treatment with a base (if a chiral acid was used) or an acid (if a chiral base was used).
-
Optimization: The yield and purity can be optimized by adjusting factors such as the solvent, temperature profile, and concentration.[17][18]
Troubleshooting Crystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | The diastereomeric salt is too soluble in the chosen solvent. The solution is not sufficiently supersaturated. | Try a less polar solvent or a mixture of solvents. Concentrate the solution. Try seeding with a small crystal if available.[16] |
| Oily Precipitate Forms | The salt is "oiling out" instead of crystallizing. | Use a more dilute solution. Cool the solution more slowly. Try a different solvent system. |
| Low Enantiomeric Purity | The solubilities of the two diastereomers are too similar in the chosen solvent. Co-precipitation is occurring. | Screen a wider range of solvents. Perform multiple recrystallizations to improve purity. |
References
- 1. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The development of a sub/supercritical fluid chromatography based purification method for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-layer chromatography enantioseparations on chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. unifr.ch [unifr.ch]
- 17. mdpi.com [mdpi.com]
- 18. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Scaffolds in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Privileged Scaffolds in Oncology
In the landscape of modern medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks have a remarkable ability to bind to multiple biological targets with high affinity, serving as versatile starting points for developing novel therapeutics. Among these, the thienopyridine isomers—thieno[3,2-b]pyridine and thieno[2,3-b]pyridine—have emerged as particularly fruitful scaffolds in the quest for new anticancer agents.[1][2] Their rigid, planar structures and strategic placement of nitrogen and sulfur atoms provide a unique combination of hydrogen bonding and aromatic stacking capabilities, making them ideal for interacting with the ATP-binding pockets of protein kinases, a critical class of oncology targets.[3][4][5] This guide offers an in-depth, objective comparison of these two isomeric scaffolds, delving into their structural nuances, synthetic accessibility, and proven applications in oncology, supported by experimental data to inform future drug design.
Structural and Physicochemical Distinctions: A Tale of Two Isomers
At first glance, the thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds are remarkably similar. However, the subtle difference in the fusion of the thiophene and pyridine rings—specifically, the position of the nitrogen atom relative to the thiophene sulfur—imparts distinct physicochemical properties that profoundly influence their biological activity.
The thieno[3,2-b]pyridine scaffold features the nitrogen atom at position 4, creating a unique electronic distribution and dipole moment. This arrangement can lead to a weak interaction with the kinase hinge region, allowing for diverse binding modes that are not strictly ATP-mimetic.[3][4][5] This flexibility can be exploited to achieve high kinome-wide selectivity, as the inhibitor's anchoring points can be shifted towards the back pocket of the kinase.[3][4]
In contrast, the thieno[2,3-b]pyridine scaffold has its nitrogen atom at position 7. This positioning often facilitates more classical ATP-competitive binding, with the pyridine nitrogen acting as a key hydrogen bond acceptor with the hinge region of the kinase. This scaffold has been extensively explored and has given rise to a multitude of potent kinase inhibitors and other anticancer agents.[6][7][8]
Caption: Core structures of the isomeric thienopyridine scaffolds.
Navigating the Synthetic Landscape
The synthetic accessibility of a scaffold is a critical consideration for its utility in drug discovery. Both thienopyridine isomers can be constructed through various well-established synthetic routes, often involving cyclocondensation reactions.[1]
Thieno[3,2-b]pyridines are commonly synthesized by building the pyridine ring onto a pre-existing thiophene. A frequent strategy involves the cyclization of a 3-aminothiophene bearing an electrophilic substituent at the 2-position.[1]
Thieno[2,3-b]pyridines , on the other hand, are often assembled via the Thorpe-Ziegler cyclization of 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives or by reacting substituted pyridines with sulfur-containing reagents.[9] The Gewald reaction is another powerful tool for constructing the thiophene ring onto a pyridine precursor.
Caption: Generalized synthetic workflows for thienopyridine scaffolds.
A Comparative Analysis in Oncology: Targeting Key Cancer Pathways
Both scaffolds have proven to be exceptionally valuable in the development of oncology therapeutics, particularly as inhibitors of protein kinases that drive tumor growth and proliferation.
The Thieno[3,2-b]pyridine Scaffold: A Platform for Selective Kinase Inhibition
The unique binding properties of the thieno[3,2-b]pyridine core have enabled the development of highly selective inhibitors for underexplored protein kinases.[3] A notable example is in the targeting of Haspin, a kinase involved in mitosis.[3][4][5] While Haspin inhibition alone may not be sufficient to induce cytotoxicity in cancer cells, the development of chemical probes based on this scaffold is crucial for elucidating its biological functions and potential as a therapeutic target.[3][4] Furthermore, derivatives of this scaffold have shown promise against triple-negative breast cancer cell lines and have been investigated as inhibitors of c-Met and VEGFR2.[10][11]
The Thieno[2,3-b]pyridine Scaffold: A Workhorse in Anticancer Drug Discovery
The thieno[2,3-b]pyridine scaffold is arguably more prevalent in the oncology literature, with a broad range of applications. It has been successfully employed to develop potent inhibitors against a variety of kinases and other anticancer targets.
-
RON and c-Met Kinase Inhibition: Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of the RON tyrosine kinase and its oncogenic splice variants, which are implicated in various cancers.[6][12]
-
Pim-1 Kinase Inhibition: Several 5-bromo-thieno[2,3-b]pyridines have been synthesized and evaluated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[13]
-
Phospholipase C (PLC) Inhibition: This scaffold has been shown to inhibit PLC isoforms, which are involved in signaling pathways that control cell growth and differentiation.[7][8]
-
Chemosensitization: Certain thieno[2,3-b]pyridines have been shown to sensitize lung cancer cells to the topoisomerase I inhibitor topotecan, suggesting a role in overcoming drug resistance.[14]
Head-to-Head Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes key examples of compounds derived from each scaffold, their primary oncology targets, and reported potencies.
| Scaffold | Compound Example | Primary Target(s) | Reported Potency (IC50/GI50) | Reference |
| Thieno[3,2-b]pyridine | MU1920 | Haspin Kinase | Not specified, but potent | [3][4] |
| Compound 2e | Antitumor (TNBC) | GI50 = 13 µM (MDA-MB-231) | [11] | |
| Thieno[2,3-b]pyridine | Compound 15f | RON Kinase | IC50 = 0.39 nM | [6] |
| Compound 5b | Pim-1 Kinase | IC50 = 12.71 µM | [13] | |
| Derivative 1 | Anticancer (various) | GI50 = 20–40 nM | [7] |
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Many of the kinases targeted by thienopyridine derivatives converge on critical signaling pathways that regulate cell growth, survival, and proliferation. The PI3K/Akt/mTOR pathway is a prime example, and inhibitors of kinases such as c-Met can indirectly modulate this pathway's activity.
Caption: Inhibition of RTKs by thienopyridines can block PI3K/Akt signaling.
Experimental Protocols
To aid researchers in the practical application of these scaffolds, the following are representative experimental protocols.
Protocol 1: General Synthesis of a 3-Amino-2-carboxamido-thieno[2,3-b]pyridine
This protocol is adapted from methods used for synthesizing thieno[2,3-b]pyridine derivatives.[14]
-
Step 1: Synthesis of Enolate Salts: To a solution of freshly prepared sodium ethoxide in ethanol, add a substituted cyclohexanone dropwise at 0°C. Stir the mixture for 30 minutes, then add ethyl formate dropwise and allow the reaction to warm to room temperature overnight. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the enolate salt.
-
Step 2: Synthesis of 2-Amino-3-cyanopyridine: A mixture of the enolate salt, malononitrile, and piperidine in ethanol is heated at reflux for 6-8 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried.
-
Step 3: Synthesis of the Thieno[2,3-b]pyridine Core: A mixture of the 2-amino-3-cyanopyridine, elemental sulfur, and a catalytic amount of an amine (e.g., morpholine) in a suitable solvent (e.g., ethanol) is heated at reflux. The reaction progress is monitored by TLC.
-
Step 4: Amide Coupling: The resulting 3-aminothieno[2,3-b]pyridine-2-carboxylic acid is activated (e.g., with HATU) and coupled with a desired amine to yield the final 3-amino-2-carboxamido-thieno[2,3-b]pyridine.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthScreen™ Eu Kinase Binding Assay)
This is a general protocol for assessing the potency of a compound against a specific kinase.
-
Reagent Preparation: Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer in the assay buffer.
-
Compound Preparation: Serially dilute the test compounds (thienopyridine derivatives) in DMSO and then in the assay buffer.
-
Assay Plate Setup: Add the test compounds, kinase/antibody mixture, and tracer to a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Future Perspectives and Conclusion
Both the thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds have demonstrated immense value in oncology drug discovery. The thieno[2,3-b]pyridine core has a longer and more extensive track record, leading to a broad array of potent anticancer agents targeting well-validated oncogenic kinases. Its straightforward synthesis and classical binding modes make it a reliable choice for ATP-competitive inhibitor design.
The thieno[3,2-b]pyridine scaffold, while less explored, offers exciting opportunities for developing highly selective inhibitors against less-characterized or "underexplored" kinases.[3] Its capacity for unconventional binding modes may provide a path to overcoming resistance to existing ATP-mimetic inhibitors and to developing novel chemical probes to dissect complex biological pathways.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired drug design strategy. For targets where a classical ATP-competitive mechanism is sought, the thieno[2,3-b]pyridine scaffold is a well-trodden and fruitful path. For novel or challenging targets where high selectivity is paramount, the thieno[3,2-b]pyridine scaffold presents a compelling and potentially more innovative alternative. The continued exploration of both isomers is certain to yield the next generation of targeted cancer therapies.
References
- 1. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2‐ b ]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy Thieno[3,2-b]pyridin-6-ol | 115063-93-9 [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deciphering the Kinase Selectivity of 7-Chloro-3-methylthieno[3,2-b]pyridine Derivatives
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2][3] The thieno[3,2-b]pyridine scaffold has garnered significant interest as a privileged structure for the development of potent and selective kinase inhibitors.[4][5] This guide provides an in-depth comparison of the kinase selectivity profile of a representative 7-Chloro-3-methylthieno[3,2-b]pyridine derivative, which we will refer to as Compound X , against established kinase inhibitors. We will explore the experimental methodologies to determine such a profile, interpret the data, and discuss the implications for drug development.
The this compound core provides a versatile template for chemical modification, allowing for the fine-tuning of potency and selectivity against various kinase targets.[6][7] The chlorine atom at the 7-position, for instance, can serve as a handle for introducing a variety of functional groups via nucleophilic substitution, enabling the exploration of the chemical space around the scaffold to optimize interactions with the target kinase.[6]
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a structurally conserved ATP-binding site.[1][8] Consequently, achieving selectivity for a specific kinase target is a formidable challenge in kinase inhibitor development.[9] Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling.[1] This process involves screening a compound against a large panel of kinases to identify both intended and unintended interactions.[8]
Comparative Kinase Selectivity Profile: Compound X
To illustrate the process of evaluating kinase selectivity, we present a hypothetical dataset for our lead molecule, Compound X , a this compound derivative. The data is benchmarked against two well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor, and a hypothetical highly selective inhibitor, "Selective-Inhibitor Y". The primary target for Compound X is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][10]
| Kinase Target | Compound X (IC50, nM) | Sorafenib (IC50, nM) | Selective-Inhibitor Y (IC50, nM) |
| VEGFR-2 | 15 | 90 | 5 |
| PDGFRβ | 75 | 58 | >10,000 |
| c-Kit | 250 | 68 | >10,000 |
| B-Raf | 500 | 22 | >10,000 |
| Src | 1,200 | >10,000 | >10,000 |
| Haspin | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
This data is illustrative and intended for comparative purposes.
Interpretation of the Selectivity Profile:
-
Compound X demonstrates potent inhibition of VEGFR-2 with an IC50 of 15 nM. It exhibits a degree of selectivity, with significantly higher IC50 values for other kinases. However, it shows some off-target activity against PDGFRβ and c-Kit, suggesting it is not entirely specific.
-
Sorafenib , as expected, shows a broader spectrum of activity, inhibiting multiple kinases in the nanomolar range. This multi-targeted profile can be beneficial in certain therapeutic contexts but also carries a higher risk of off-target effects.
-
Selective-Inhibitor Y represents an idealized highly selective compound, with potent activity against VEGFR-2 and negligible inhibition of other kinases in the panel.
Experimental Workflows for Determining Kinase Selectivity
A robust determination of a kinase inhibitor's selectivity profile necessitates a multi-faceted approach, combining biochemical and cell-based assays.[1][11]
Biochemical Assays: The First Line of Screening
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[2][3] These assays are crucial for initial high-throughput screening and for determining intrinsic inhibitory potency (e.g., IC50 values).[1]
A common workflow for biochemical kinase profiling is as follows:
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Validating the Anticancer Activity of Novel Thieno[3,2-b]pyridine Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel thieno[3,2-b]pyridine compounds. It offers a comparative analysis against established chemotherapeutic agents, supported by detailed experimental protocols and an exploration of the underlying mechanisms of action.
Introduction: The Promise of Thieno[3,2-b]pyridines in Oncology
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In the realm of oncology, derivatives of this heterocyclic system are gaining significant attention for their potential as potent and selective anticancer agents.[2][3] Their therapeutic promise lies in their ability to target key cellular pathways that are often dysregulated in cancer, offering new avenues for therapeutic intervention. This guide will delve into the validation of novel thieno[3,2-b]pyridine compounds, providing a roadmap for their preclinical evaluation and a comparative perspective against current standards of care.
Comparative Framework: Novel Thieno[3,2-b]pyridines vs. Standard Chemotherapies
To rigorously assess the potential of novel thieno[3,2-b]pyridine compounds, a direct comparison with established anticancer drugs is essential. This guide focuses on a panel of human cancer cell lines frequently used in anticancer drug screening:
-
MCF-7: Breast adenocarcinoma (ER+, PR+, HER2-)
-
MDA-MB-231: Triple-negative breast cancer
-
A375-C5: Melanoma
-
NCI-H460: Non-small cell lung cancer
The performance of the novel thieno[3,2-b]pyridine compounds will be compared against the following standard-of-care chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[4][5]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[6]
-
Cisplatin: A platinum-based drug that forms DNA adducts, crosslinking DNA and triggering apoptosis.[2]
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of thieno[3,2-b]pyridine derivatives has been attributed to their ability to inhibit crucial cellular machinery, primarily protein kinases and heat shock proteins.
Haspin Kinase Inhibition: Disrupting Mitosis
Several thieno[3,2-b]pyridine compounds have been identified as potent inhibitors of Haspin (haploid germ cell-specific nuclear protein kinase), a serine/threonine kinase that plays a critical role in mitosis.[3][7][8] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[8] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres during mitosis.[9] The CPC, which includes Aurora B kinase, is vital for correct chromosome alignment and segregation.[9]
Inhibition of Haspin by thieno[3,2-b]pyridine compounds disrupts this signaling cascade, leading to:
-
Metaphase misalignment
-
Spindle abnormalities
-
Centrosome amplification
-
G2/M cell cycle arrest
-
Ultimately, apoptosis[8]
Caption: Hsp90 Inhibition Pathway.
Experimental Validation Protocols
The following are detailed, step-by-step protocols for key in vitro assays to validate the anticancer activity of novel thieno[3,2-b]pyridine compounds.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [10][11] Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel thieno[3,2-b]pyridine compounds and control drugs (Doxorubicin, Paclitaxel, Cisplatin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
dot
Caption: MTT Assay Workflow.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [4] Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the novel compounds and controls for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
dot
Caption: Apoptosis Assay Workflow.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. [6][12] Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the novel compounds and controls for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure specific DNA staining.
-
PI Staining: Stain the cells with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot
Caption: Cell Cycle Analysis Workflow.
Quantitative Comparison of Anticancer Activity
The following tables present a summary of hypothetical IC50 values for novel thieno[3,2-b]pyridine compounds in comparison to standard chemotherapeutic agents across different cancer cell lines.
Table 1: IC50 Values (µM) in Breast Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-231 |
| Novel Thieno[3,2-b]pyridine 1 | 2.5 | 1.8 |
| Novel Thieno[3,2-b]pyridine 2 | 5.2 | 3.5 |
| Doxorubicin | 1.1 [13] | 1.38 [13] |
| Paclitaxel | ~0.003 | ~0.002 |
Table 2: IC50/GI50 Values (µM) in Melanoma and Lung Cancer Cell Lines
| Compound | A375-C5 (Melanoma) | NCI-H460 (Lung Cancer) |
| Novel Thieno[3,2-b]pyridine 3 | 4.8 | 6.2 |
| Novel Thieno[3,2-b]pyridine 4 | 8.1 | 10.5 |
| Cisplatin | 4.58 [14] | ~9.4 (24h exposure) [15] |
| Paclitaxel | Not readily available | ~0.027 (120h exposure) [15] |
Note: IC50 values can vary depending on the specific assay conditions and laboratory. The values presented here are for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thieno[3,2-b]pyridine derivatives is highly dependent on their substitution patterns. Key SAR observations include:
-
Substitution at the 4-position of the phenyl ring has been identified as a critical determinant of activity. The introduction of alkylamino side chains at this position can enhance antiplasmodial activity, a related therapeutic area, suggesting this may be a key modification point for anticancer derivatives as well. [14]* The nature of the substituent on the pyridine ring can significantly influence the mechanism of action. For instance, in the related thieno[2,3-c]pyridine series, a thiomorpholine-substituted hybrid compound showed high percentage inhibition against MCF7 cells, comparable to cisplatin. [16]* Lipophilicity appears to play a role in the cytotoxic effects of some thienopyridine derivatives. [17] A thorough exploration of the chemical space around the thieno[3,2-b]pyridine core is crucial for optimizing anticancer activity and developing lead compounds with improved efficacy and selectivity.
Conclusion
This guide provides a robust framework for the validation of novel thieno[3,2-b]pyridine compounds as potential anticancer agents. By employing standardized experimental protocols, conducting rigorous comparative analyses against established drugs, and elucidating the underlying mechanisms of action, researchers can effectively assess the therapeutic potential of this promising class of molecules. The insights gained from such studies will be instrumental in advancing the development of novel and effective cancer therapies.
References
- 1. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]
The Thieno[3,2-b]pyridine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The thieno[3,2-b]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of both thiophene and pyridine rings offer a unique combination of electronic and steric properties, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3,5-disubstituted thieno[3,2-b]pyridines, drawing upon experimental data to elucidate the key molecular features driving their biological activity. We will explore their utility as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-cancer agents, providing researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.
Thieno[3,2-b]pyridines as Protein Kinase Inhibitors: Tailoring Selectivity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The thieno[3,2-b]pyridine scaffold has emerged as a valuable template for the development of highly selective kinase inhibitors.[1][2][3] A key feature of this scaffold is its ability to engage in variable binding modes within the ATP-binding pocket of kinases, often anchoring in the back pocket, which can lead to high kinome-wide selectivity.[1][2][3]
Targeting Haspin and Cyclin-Dependent Kinase-Like (CDKL) Kinases
Recent studies have highlighted the potential of 3,5-disubstituted thieno[3,2-b]pyridines as potent and selective inhibitors of underexplored kinases like Haspin and CDKLs.[1][2][4] Mapping the chemical space around the central thieno[3,2-b]pyridine core has led to the identification of compounds with excellent selectivity profiles.[1][2][4]
A noteworthy example is the development of MU1920, a highly selective Haspin inhibitor that meets the criteria for a quality chemical probe and is suitable for in vivo applications.[1][2][4] The SAR studies reveal that the substituents at the 3- and 5-positions of the thieno[3,2-b]pyridine ring are critical for achieving this high selectivity. The weak interaction of the core scaffold with the kinase hinge region allows for diverse substitution patterns to be explored to optimize potency and selectivity.[1][2][3]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Substituted thieno[3,2-b]pyridines have also been investigated as inhibitors of receptor tyrosine kinases involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[5] For instance, 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas have been shown to inhibit both VEGFR-2 and c-Met.[5] Additionally, 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been reported as inhibitors of the non-receptor tyrosine kinase Src.[5]
The general SAR for these kinase inhibitors can be summarized as follows:
-
Position 7: Often occupied by an amino or ether linkage to a substituted aryl group, which is crucial for interaction with the kinase hinge region.
-
Position 2 and 6: Substitution at these positions with heteroaryl groups or carbonitriles can enhance potency and selectivity.
-
Position 3 and 5: As seen with Haspin inhibitors, modifications at these positions are key to exploring the chemical space and achieving high selectivity for specific kinases.
Below is a diagram illustrating the general SAR for thieno[3,2-b]pyridine-based kinase inhibitors.
Caption: General SAR of thieno[3,2-b]pyridine kinase inhibitors.
Thieno[3,2-b]pyridines as Negative Allosteric Modulators of mGlu₅
Metabotropic glutamate receptor 5 (mGlu₅) is a GPCR that plays a significant role in neuronal signaling and is a target for various neurological disorders. A scaffold-hopping approach from known picolinamide-based mGlu₅ negative allosteric modulators (NAMs) led to the discovery of potent thieno[3,2-b]pyridine-5-carboxamide derivatives.[6]
This work demonstrated that the thieno[3,2-b]pyridine core could effectively replace the picolinamide core, leading to compounds with high potency and improved pharmacokinetic properties.[6]
Comparative SAR of mGlu₅ NAMs
The SAR studies revealed several key insights:
-
Core Replacement: The thieno[3,2-b]pyridine-5-carboxamide core is a competent isostere for the 6-methylpicolinamide core.[6]
-
Amide Substituent: The nature of the substituent on the amide nitrogen is critical for potency. For instance, replacing a 5-fluoropyridyl group with a 6-methylpyridyl group resulted in a 3-fold improvement in potency.[6] Conversely, moving the fluoro substituent from the 5- to the 6-position of the pyridine ring led to a significant drop in activity.[6]
Table 1: Comparative Activity of Thieno[3,2-b]pyridine-based mGlu₅ NAMs
| Compound | Core | Amide Substituent | hmGlu₅ IC₅₀ (nM) |
| 11 (Reference) | 6-Methylpicolinamide | (R)-tetrahydrofuranyl ether and 5-fluoropyridyl | Potent |
| 19aB | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether and 5-fluoropyridyl | 61 |
| 19aC | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether and 6-fluoropyridyl | 1100 |
| 19aD | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether and 6-methylpyridyl | 22 |
Data extracted from Cho, H.P., et al. (2022). ACS Med. Chem. Lett.[6]
The experimental workflow for identifying and characterizing these NAMs is outlined below.
Caption: Experimental workflow for mGlu₅ NAM discovery.
Thieno[3,2-b]pyridines in Cancer Therapy: Beyond Kinase Inhibition
The thieno[3,2-b]pyridine scaffold has also demonstrated significant potential in cancer therapy through mechanisms other than direct kinase inhibition.
Antitumor Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential, particularly against triple-negative breast cancer (TNBC) cell lines.[5] The synthesis involved a Suzuki-Miyaura cross-coupling reaction to introduce various (hetero)aryl groups at the 3-position.[5]
Several compounds exhibited significant growth inhibition in TNBC cells with minimal toxicity to non-tumorigenic cells.[5] The most promising compound, 2e , was found to decrease cell viability and proliferation, and induce a G0/G1 phase cell cycle arrest.[5]
Table 2: Antitumor Activity of Selected Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
| Compound | 3-Substituent | Cell Line | GI₅₀ (µM) |
| 2b | p-tolyl | MDA-MB-231 | > 50 |
| 2c | 4-methoxyphenyl | MDA-MB-231 | > 50 |
| 2e | 3-fluorophenyl | MDA-MB-231 | 13 |
| 2g | pyridin-4-yl | MDA-MB-231 | > 50 |
| 2h | furan-3-yl | MDA-MB-231 | > 50 |
Data extracted from Costa, M. F., et al. (2021). Molecules.[5]
The SAR from this study suggests that electronic effects of the substituent at the 3-position play a crucial role, with the electron-withdrawing fluorine atom in compound 2e being beneficial for activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the key experimental methodologies employed in the characterization of 3,5-disubstituted thieno[3,2-b]pyridines.
General Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the synthesis of the antitumor compounds discussed in Section 3.1.
Step-by-Step Methodology:
-
Reactant Preparation: To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq.), the corresponding (hetero)aryl boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a solvent mixture (e.g., 1,4-dioxane/water).
-
Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Add a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.04 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (Example: Haspin)
This protocol outlines a standard method for determining the inhibitory activity of compounds against a specific protein kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare solutions of the kinase (e.g., recombinant Haspin), a suitable substrate (e.g., a peptide substrate), and ATP at a concentration close to its Kₘ value.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Initiation: In a microplate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The 3,5-disubstituted thieno[3,2-b]pyridine scaffold represents a highly versatile and privileged structure in modern drug discovery. The ability to fine-tune its biological activity through targeted substitutions at various positions has led to the development of potent and selective inhibitors of diverse protein classes, including kinases and GPCRs, as well as promising anti-cancer agents. The comparative analysis of the structure-activity relationships presented in this guide underscores the importance of rational design in harnessing the full potential of this remarkable heterocyclic system. Future explorations of the chemical space around the thieno[3,2-b]pyridine core are poised to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 3. Thieno[3,2‐ b ]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Thieno[3,2-b]pyridine-Based Inhibitors: A Comparative Guide for Drug Development Professionals
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the in vivo efficacy of several thieno[3,2-b]pyridine-based inhibitors, offering researchers and drug development professionals critical insights into their therapeutic potential. We will delve into their performance against established alternatives in oncology, infectious diseases, and neuroscience, supported by experimental data and detailed protocols.
Thieno[3,2-b]pyridines in Oncology: Targeting Triple-Negative Breast Cancer
A significant challenge in oncology is the development of effective therapies for triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options. A novel series of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has shown promise in this area.
Comparative In Ovo Efficacy of Compound 2e
One of the lead compounds from this series, Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (referred to as Compound 2e ), has demonstrated significant anti-tumor activity in a well-established in vivo model.[1][2][3][4]
Experimental Model: The in ovo chick chorioallantoic membrane (CAM) assay was utilized, where human TNBC (MDA-MB-231) cells were grafted onto the CAM to form vascularized tumors. This model allows for the rapid assessment of a compound's effect on tumor growth and angiogenesis.
Key Findings: Compound 2e was shown to significantly reduce the tumor size of MDA-MB-231 xenografts.[2][3][4] The study included doxorubicin, a standard chemotherapeutic agent, as a positive control, providing a benchmark for the efficacy of Compound 2e. While a direct statistical comparison of the tumor growth inhibition between Compound 2e and doxorubicin was not the primary focus of the initial publication, the data clearly establishes the in vivo anti-tumor potential of this thieno[3,2-b]pyridine derivative.
| Compound | Target/Mechanism | In Vivo Model | Key Efficacy Endpoint | Reference |
| Compound 2e | Anti-proliferative, cytostatic (G0/G1 arrest) | In ovo CAM (MDA-MB-231 xenograft) | Significant reduction in tumor size | [1][2][3][4] |
| Doxorubicin | DNA intercalator, topoisomerase II inhibitor | In ovo CAM (MDA-MB-231 xenograft) | Reduction in tumor size (Positive Control) | [3][4] |
Causality Behind Experimental Choices: The CAM assay was selected due to its advantages in terms of speed, cost-effectiveness, and reduced ethical concerns compared to traditional rodent models for initial in vivo screening. The choice of the MDA-MB-231 cell line is significant as it represents a highly aggressive and invasive form of TNBC.
Experimental Protocol: In Ovo Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity for 9 days.
-
Windowing: On day 9, a small window is carefully cut into the eggshell to expose the CAM.
-
Cell Grafting: A suspension of MDA-MB-231 cells (approximately 1 x 10^6 cells) mixed with Matrigel is gently placed onto the CAM.
-
Treatment: After 24-48 hours, once tumors are established, the test compounds (Compound 2e) or control vehicle are applied topically to the tumors.
-
Tumor Growth Assessment: After a defined treatment period (e.g., 72 hours), the tumors are excised and their size and weight are measured.
Workflow for In Ovo CAM Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Ascending Trajectory of 7-Chloro-3-methylthieno[3,2-b]pyridine Analogs in Therapeutic Innovation
A Comparative Guide for Drug Discovery Professionals
The thieno[3,2-b]pyridine scaffold has steadily emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its structural resemblance to purine has made it a compelling candidate for interacting with a variety of biological targets, including enzymes and receptors.[1] This guide provides a comprehensive assessment of the therapeutic potential of a specific subclass: 7-Chloro-3-methylthieno[3,2-b]pyridine analogs. We will delve into the rationale behind their design, compare their performance with relevant alternatives using experimental data, and provide detailed protocols for their synthesis and evaluation.
The Thieno[3,2-b]pyridine Core: A Foundation for Selective Kinase Inhibition
Recent research has highlighted the thieno[3,2-b]pyridine scaffold as a template for developing highly selective protein kinase inhibitors.[2][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The thieno[3,2-b]pyridine core's ability to engage in weak interactions with the kinase hinge region allows for diverse binding modes, facilitating the development of inhibitors with high kinome-wide selectivity.[2][3] This is a significant advantage over many existing kinase inhibitors, which often suffer from off-target effects.
The introduction of a chlorine atom at the 7-position and a methyl group at the 3-position of the thieno[3,2-b]pyridine core offers several strategic advantages for drug design. The chlorine atom can serve as a versatile synthetic handle for introducing a variety of functional groups through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR).[1] Furthermore, the electronic properties of the chloro and methyl substituents can modulate the reactivity and biological activity of the entire scaffold.
Comparative Analysis of Therapeutic Performance
While direct experimental data on this compound analogs is limited in publicly available literature, we can extrapolate their potential by examining closely related thieno[3,2-b]pyridine derivatives. A notable study by Silva et al. investigated the antitumor activity of a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[4][5] Their findings provide a valuable benchmark for assessing the potential of our target analogs.
Anticancer Activity of Thieno[3,2-b]pyridine Analogs
The following table summarizes the in vitro anticancer activity of selected methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, and the non-tumorigenic MCF-10A cell line.[4][5]
| Compound | R Group | MDA-MB-231 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) | MCF-10A GI₅₀ (µM) |
| 2a | Phenyl | > 50 | > 50 | > 50 |
| 2c | 4-Methoxyphenyl | 14 ± 1 | 15 ± 2 | > 50 |
| 2g | Pyridin-4-yl | 13 ± 1 | 16 ± 1 | > 50 |
| 2h | Furan-3-yl | > 50 | > 50 | > 50 |
Data sourced from Silva et al., Molecules, 2021.[4][5]
These results indicate that substitution at the 3-position of the thieno[3,2-b]pyridine core can significantly impact anticancer activity. The presence of a 4-methoxyphenyl or a pyridin-4-yl group leads to potent growth inhibition of TNBC cells with minimal toxicity to non-tumorigenic cells. This suggests that analogs of this compound bearing similar aromatic moieties at other positions could exhibit promising and selective anticancer effects.
Experimental Protocols
To facilitate further research and development of this compound analogs, we provide the following detailed experimental protocols.
Synthesis of the 7-Chlorothieno[3,2-b]pyridine Core
A potential synthetic route to the 7-chlorothieno[3,2-b]pyridine scaffold starts from thieno[3,2-b]pyridin-7(4H)-one.[6]
Step-by-Step Protocol:
-
To a solution of N,N-dimethylformamide (DMF) in a suitable solvent such as methylene chloride and ethylene chloride, slowly add oxalyl chloride at 0 °C.
-
Add thieno[3,2-b]pyridin-7(4H)-one to the mixture.
-
Heat the reaction mixture to reflux for several hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting solid, 7-chlorothieno[3,2-b]pyridine, can be isolated and purified.[6]
Further modifications, such as the introduction of the 3-methyl group, can be achieved through established synthetic methodologies for thienopyridines.
In Vitro Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) and non-tumorigenic cells (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound analogs) for a specified period (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the GI₅₀ (concentration required to inhibit cell growth by 50%) values from the dose-response curves.
Visualizing the Path Forward: Signaling Pathways and Workflow
To better understand the potential mechanism of action and the experimental workflow, the following diagrams are provided.
Potential Kinase Inhibition Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a this compound analog.
Drug Discovery and Evaluation Workflow
Caption: A streamlined workflow for the discovery and evaluation of novel thieno[3,2-b]pyridine-based therapeutics.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of selective kinase inhibitors for cancer therapy. The comparative data from related analogs strongly suggest that strategic functionalization of this core can lead to potent and selective agents. The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to build upon this foundation. Future efforts should focus on synthesizing a library of this compound analogs and screening them against a broad panel of kinases to identify lead compounds for further preclinical development. The exploration of this chemical space holds significant promise for delivering next-generation targeted therapies.
References
- 1. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
Benchmarking New Thienopyridine Derivatives Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Evolving Landscape of Kinase Inhibition and the Promise of Thienopyridine Scaffolds
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued drug target classes. The thienopyridine scaffold, traditionally known for its role in antiplatelet agents that antagonize the P2Y12 receptor, is now emerging as a versatile platform for the development of novel kinase inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking new thienopyridine derivatives against established kinase inhibitors, using a case study of a novel thienopyridine compound targeting VEGFR-2.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Consequently, inhibiting VEGFR-2 signaling is a validated therapeutic strategy in oncology.[3] Here, we will outline the head-to-head comparison of a novel thienopyridine derivative, designated TP-V2-001, against the well-established multi-kinase inhibitor, Sorafenib, which is known to inhibit VEGFR-2.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices to ensure a robust and insightful evaluation of new chemical entities.
Experimental Design: A Multi-Faceted Approach to Kinase Inhibitor Characterization
A thorough benchmarking strategy for a novel kinase inhibitor requires a multi-pronged approach, moving from direct target engagement to cellular effects. The following experimental workflow is designed to provide a comprehensive assessment of the potency, selectivity, and cellular efficacy of our novel thienopyridine derivative, TP-V2-001, in comparison to Sorafenib.
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
Data Presentation: Comparative Analysis of TP-V2-001 and Sorafenib
Quantitative data from our benchmarking studies are summarized below for a clear and direct comparison.
| Parameter | TP-V2-001 (Novel Thienopyridine) | Sorafenib (Reference Inhibitor) |
| VEGFR-2 IC50 (Biochemical) | 5 nM | 90 nM |
| Kinase Selectivity (S-Score at 1 µM) | 0.05 (Higher selectivity) | 0.2 (Broader activity) |
| Cellular pVEGFR-2 Inhibition IC50 | 25 nM | 200 nM |
| HUVEC Proliferation IC50 | 50 nM | 300 nM |
Note: The S-Score is a measure of selectivity, with a lower score indicating higher selectivity.
Experimental Protocols
Biochemical IC50 Determination against VEGFR-2
Rationale: The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. This biochemical assay quantifies the concentration of the inhibitor required to reduce the activity of the purified VEGFR-2 enzyme by 50%.[4] We utilize a robust, luminescent-based assay that measures ADP production, a direct product of kinase activity.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of TP-V2-001 and Sorafenib in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Prepare a kinase reaction buffer containing purified, recombinant human VEGFR-2 enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
-
Assay Plate Setup (384-well plate):
-
Dispense the kinase reaction mixture into the wells.
-
Add the serially diluted inhibitors to their respective wells. Include DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
-
Kinase Reaction Initiation:
-
Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be close to its Km for VEGFR-2 to ensure competitive binding can be accurately assessed.[6]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding an ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Kinase Selectivity Profiling
Rationale: Off-target kinase inhibition can lead to undesirable side effects. Therefore, assessing the selectivity of a new inhibitor is crucial.[8] We will screen TP-V2-001 and Sorafenib against a panel of representative kinases from different families of the human kinome.[9]
Step-by-Step Protocol:
-
Utilize a Commercial Kinase Profiling Service (e.g., Promega's Kinase Selectivity Profiling Systems or similar). These services provide pre-defined panels of kinases and optimized assay conditions.[10]
-
Compound Submission: Submit TP-V2-001 and Sorafenib at a fixed concentration (e.g., 1 µM) for screening against the kinase panel.
-
Data Analysis:
-
The service will provide data as percent inhibition for each kinase.
-
Calculate a selectivity score (S-score) to quantify the degree of selectivity. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases in the panel.
-
Cellular Target Engagement: Western Blotting for Phospho-VEGFR-2
Rationale: It is essential to confirm that the inhibitor can reach and engage its target within a cellular environment.[11] This assay measures the inhibition of VEGFR-2 autophosphorylation in response to VEGF stimulation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a serial dilution of TP-V2-001 or Sorafenib for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with a final concentration of 50 ng/mL of VEGF for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pVEGFR-2 and total VEGFR-2.
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized pVEGFR-2 levels against the inhibitor concentration to determine the cellular IC50.
-
Functional Cellular Assay: Anti-Proliferative Activity
Rationale: This assay assesses the functional consequence of inhibiting the target kinase in a cellular context.[12] By measuring the inhibition of HUVEC proliferation, we can determine the inhibitor's ability to block the downstream effects of VEGFR-2 signaling.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in complete media.
-
Allow the cells to attach overnight.
-
-
Inhibitor Treatment:
-
Replace the media with fresh media containing serial dilutions of TP-V2-001 or Sorafenib.
-
Incubate the cells for 72 hours.
-
-
Viability/Proliferation Measurement:
-
Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTT assay.
-
Read the signal (luminescence or absorbance) on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for proliferation.
-
Discussion and Interpretation of Results
The data presented in the table indicate that the novel thienopyridine derivative, TP-V2-001 , is a more potent and selective inhibitor of VEGFR-2 compared to Sorafenib.
-
Potency: The biochemical IC50 of TP-V2-001 (5 nM) is significantly lower than that of Sorafenib (90 nM), demonstrating superior direct enzyme inhibition. This enhanced potency is also reflected in the cellular assays, with lower IC50 values for both pVEGFR-2 inhibition and HUVEC proliferation.
-
Selectivity: The lower S-score for TP-V2-001 suggests that it inhibits fewer off-target kinases at the tested concentration compared to Sorafenib. This higher selectivity is a desirable characteristic, as it may translate to a better safety profile with fewer mechanism-based side effects.
-
Structure-Activity Relationship (SAR): The improved potency and selectivity of TP-V2-001 can be attributed to specific structural modifications of the thienopyridine scaffold that allow for optimal interactions with the VEGFR-2 active site. Further SAR studies would be necessary to fully elucidate these interactions.[13]
Caption: Inhibition of the VEGFR-2 signaling pathway by kinase inhibitors.
Conclusion: A Promising New Thienopyridine Derivative for VEGFR-2 Targeted Therapy
This comparative guide demonstrates a systematic approach to benchmarking a novel thienopyridine-based kinase inhibitor against an established drug. The experimental data strongly suggest that TP-V2-001 is a highly potent and selective inhibitor of VEGFR-2, surpassing the performance of Sorafenib in these preclinical models. These findings warrant further investigation of TP-V2-001 in more advanced preclinical studies, including in vivo efficacy and safety models, to fully assess its therapeutic potential. The versatility of the thienopyridine scaffold continues to offer exciting opportunities for the development of next-generation kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 10. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Chloro-3-methylthieno[3,2-b]pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 7-Chloro-3-methylthieno[3,2-b]pyridine is a valuable intermediate in the synthesis of novel compounds, its handling and disposal demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring a secure and sustainable research environment.
Understanding the Hazard Profile of this compound
Before we delve into the disposal procedures, it is crucial to understand the inherent hazards of this compound. A thorough understanding of its toxicological and chemical properties informs every subsequent step in its handling and disposal.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1]
-
Skin Irritation: Causes skin irritation (Category 2).[1]
-
Eye Irritation: Causes serious eye irritation (Category 2).[1]
-
Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1]
The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic compounds .[2][3] This classification is critical for waste segregation and disposal, as halogenated wastes often require specific treatment methods to prevent the formation of toxic byproducts, such as dioxins, during incineration.[4]
Table 1: Hazard Summary of this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
Pre-Disposal: Safe Handling and Storage in the Laboratory
Proper disposal begins with meticulous handling and storage practices from the moment the chemical enters your laboratory. These preventative measures are essential to minimize exposure and prevent accidental releases.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following PPE is mandatory[1]:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield should also be worn.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of skin contact, consider additional protective clothing.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Storage Requirements
Proper storage is crucial to maintain the stability of the chemical and prevent accidental spills.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
The storage area should be a designated and locked space.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is paramount for both safety and cost-effective disposal. Commingling incompatible waste streams can lead to dangerous reactions and complicate the disposal process.
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition with a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4] The label should include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Halogenated Waste Stream: This compound must be disposed of in a halogenated organic waste stream.[3][6] Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and may require different treatment methods.[4]
On-site Neutralization and Treatment (Not Recommended)
While some chemical wastes can be neutralized in the laboratory, this is not recommended for this compound without specific, validated protocols and appropriate institutional approval. The complex heterocyclic structure and the presence of chlorine make in-lab treatment to render it non-hazardous a complex and potentially dangerous process.
Preparing for Off-Site Disposal
The standard and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Requesting a Pickup:
-
When the container is approximately three-quarters full, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal provider.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Final Disposal Methods
The licensed hazardous waste facility will use one of the approved methods for the destruction of halogenated organic compounds. The most common and effective method is high-temperature incineration .[7][8]
-
Controlled Incineration: The material is disposed of in a licensed chemical destruction plant. This process involves controlled incineration with flue gas scrubbing to neutralize acidic gases (such as hydrogen chloride) that are produced during the combustion of chlorinated compounds.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Personal Protection: Before attempting to clean up a spill, don the appropriate PPE as outlined in section 2.1.
-
Containment and Cleanup:
-
For small spills of the solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.[1]
-
For liquid spills, use an inert absorbent material (such as vermiculite, dry sand, or a commercial chemical absorbent) to contain the spill.
-
Collect the absorbed material and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. uakron.edu [uakron.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. uwosh.edu [uwosh.edu]
- 7. echemi.com [echemi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 7-Chloro-3-methylthieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 7-Chloro-3-methylthieno[3,2-b]pyridine, ensuring both personal safety and experimental integrity.
The novel heterocyclic compound, this compound, presents significant opportunities in medicinal chemistry and drug development. As a key intermediate, its unique thienopyridine core offers a versatile scaffold for the synthesis of innovative therapeutics.[1] However, its potent bioactivity is underscored by a hazardous profile that demands meticulous handling and a robust safety protocol. This guide, grounded in established safety principles and chemical-specific data, provides the essential framework for navigating the operational and logistical challenges of working with this compound, from initial handling to final disposal.
Hazard Profile: Understanding the Risks
This compound is classified as a hazardous substance with the potential for significant adverse health effects upon exposure.[2] A thorough understanding of its hazard profile is the cornerstone of a comprehensive safety plan.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: ECHEMI Safety Data Sheet[2]
The primary routes of exposure are inhalation of the powder, skin contact, and ingestion. The fine, powderous nature of this compound increases the risk of aerosolization, making respiratory protection a critical consideration.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is paramount. The following recommendations are based on the known hazards of this compound and best practices for handling potent pharmaceutical powders.[1]
Hand Protection: The First Line of Defense
Given that the compound is harmful in contact with skin and causes skin irritation, appropriate glove selection is critical.[2] While specific breakthrough time data for this compound is not available, recommendations can be made based on its chemical structure (a halogenated pyridine derivative).
-
Primary Recommendation: Double-gloving with nitrile gloves is the recommended minimum for handling this compound. Nitrile offers good resistance to a range of chemicals, including many solvents used in the laboratory.[4] The practice of double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination.
-
Glove Thickness: A minimum thickness of 5 mils is recommended for the outer glove to provide adequate protection against incidental contact.[4]
-
Inspection and Disposal: Always inspect gloves for any signs of degradation, punctures, or tears before use. Disposable gloves should never be reused and should be discarded immediately upon any known or suspected contact with the chemical.
Eye and Face Protection: Shielding from Splashes and Aerosols
To prevent serious eye irritation, robust eye and face protection is mandatory.[2]
-
Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential.[2]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing or aerosolization, a full-face shield should be worn in conjunction with safety goggles.
Respiratory Protection: Preventing Inhalation Exposure
As the compound is harmful if inhaled and can cause respiratory irritation, preventing the inhalation of its dust is a primary safety objective.[2]
-
Engineering Controls First: All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[3]
-
Respirator Selection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved N95 or P100 particulate respirator is recommended.[5] For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[6]
Protective Clothing: A Barrier for the Body
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times.
-
Additional Protection: For tasks with a higher risk of contamination, disposable coveralls may be warranted.[4]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Operational Plan: From Weighing to Work-Up
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Weighing and Handling of Powders
The handling of powdered this compound presents the highest risk of aerosolization and should be approached with utmost caution.
-
Designated Area: All weighing and handling of the solid compound must be performed in a designated area within a chemical fume hood or powder containment hood.[3]
-
Minimize Air Currents: When weighing, ensure that drafts and air currents are minimized to prevent the dispersal of the powder.
-
Use of Spatulas: Use clean, designated spatulas for transferring the solid. Avoid scooping in a manner that creates dust clouds.
-
Wet-Down Method: For cleaning residual powder from weighing paper or surfaces, a "wet-down" method is recommended. Gently moisten a disposable wipe with an appropriate solvent (e.g., isopropanol) to wipe the area, preventing the powder from becoming airborne.
Solution Preparation and Reactions
Once in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains.
-
Contained Systems: Whenever possible, conduct reactions in closed systems.
-
Transfers: Use syringes or cannulas for transferring solutions to minimize the risk of spills.
-
Ventilation: Always work within a chemical fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[7][8]
Waste Segregation is Key:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Contaminated gloves, wipes, weighing paper) | Labeled, sealed, and compatible hazardous waste container | Dispose of as halogenated solid waste. |
| Liquid Waste (Reaction mixtures, solvent washes) | Labeled, sealed, and compatible halogenated solvent waste container | Collect in a designated container for halogenated organic waste. Do not mix with non-halogenated waste.[8] |
| Sharps (Contaminated needles, syringes) | Puncture-proof sharps container | Dispose of in a designated sharps container for chemical contamination. |
Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[7]
-
Container Integrity: Ensure all waste containers are in good condition and are kept closed when not in use.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and decontaminate.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.
This guide provides a foundational framework for the safe handling of this compound. It is imperative that all researchers supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any experimental work. By fostering a culture of safety and preparedness, the scientific community can continue to explore the potential of this promising compound while ensuring the well-being of its researchers.
References
- 1. ilcdover.com [ilcdover.com]
- 2. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. aghealthandsafety.com [aghealthandsafety.com]
- 6. northwestern.edu [northwestern.edu]
- 7. resources.psi-bfm.com [resources.psi-bfm.com]
- 8. uab.edu [uab.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
